molecular formula C6H7N5 B7781625 6-methyl-1H-purin-2-amine

6-methyl-1H-purin-2-amine

カタログ番号: B7781625
分子量: 149.15 g/mol
InChIキー: AFWWNHLDHNSVSD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methyl-1H-purin-2-amine (CAS 1681-10-3) is a purine derivative with the molecular formula C6H7N5 and a molecular weight of 149.15 g/mol . This compound is a solid with a melting point of approximately 251 °C . It is a key building block in medicinal chemistry and biochemical research, often serving as a precursor for synthesizing more complex nucleoside analogs . Researchers value this compound for its role in exploring purine metabolism and nucleic acid interactions. While its exact profile is distinct, studies on structurally related purine analogs, such as 6-methylpurine, demonstrate their significant research utility. 6-methylpurine is metabolized in cells to a ribonucleoside triphosphate analog, which is then incorporated into RNA and DNA, leading to the inhibition of protein, RNA, and DNA synthesis . This mechanism results in potent cytotoxicity against both proliferating and quiescent cells, making compounds in this class of interest for investigating novel anticancer strategies, including suicide gene therapy approaches . The product is provided for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the material safety data sheet for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-methyl-1H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-3-4-5(9-2-8-4)11-6(7)10-3/h2H,1H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWWNHLDHNSVSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=N2)N=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=NC=N2)N=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Metabolic Profiling of 6-Thioguanine: Pathways to Methylated Purine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Thioguanine (6-TG) is a potent purine antimetabolite utilized primarily in the management of acute lymphoblastic leukemia (ALL) and as a rescue therapy for inflammatory bowel disease (IBD)[1]. The clinical efficacy and toxicity profile of 6-TG are entirely dictated by its complex intracellular metabolism. Understanding the bifurcation between bioactivation (yielding cytotoxic nucleotides) and catabolic inactivation (yielding methylated or oxidized derivatives) is critical for drug development professionals and clinicians relying on Therapeutic Drug Monitoring (TDM)[2]. This whitepaper deconstructs the metabolic architecture of 6-TG, clarifies widespread biochemical nomenclature ambiguities regarding its methylated derivatives, and provides a self-validating analytical framework for quantifying these metabolites.

Structural & Biochemical Clarification: The Methylation Paradox

When analyzing the metabolic pathway of 6-thioguanine to 6-methyl-1H-purin-2-amine , a critical structural distinction must be established to maintain scientific integrity:

  • The Canonical Metabolite (6-Methylthioguanine): 6-TG is chemically defined as 2-amino-1H-purine-6-thiol. In human in vivo metabolism, the enzyme Thiopurine S-methyltransferase (TPMT) transfers a methyl group to the sulfur atom at the C6 position[3]. This S-methylation yields 6-methylthioguanine (6-MTG) , systematically named 2-amino-6-(methylthio)-1H-purine[1].

  • The Desulfurative Analog (6-Methyl-1H-purin-2-amine): The molecule 6-methyl-1H-purin-2-amine (also known as 2-amino-6-methylpurine) lacks a sulfur atom entirely. Its formation from 6-TG would require a complex desulfurative C-methylation —a reaction that is not a recognized canonical pathway in human hepatocyte detoxification[3].

Expert Insight: In certain pharmacological literature and legacy academic texts, "2-amino-6-methylpurine" is occasionally published as a misnomer for the TPMT-derived 6-MTG[4]. While true desulfuration of thiopurines can occur synthetically or via specific microbial enzymatic degradation, clinical pharmacokinetic assays tracking 6-TG methylation are exclusively measuring the S-methylated product (6-MTG)[5]. This guide maps both the canonical S-methylation and the theoretical desulfurative C-methylation routes.

The Canonical Metabolic Architecture of 6-Thioguanine

Unlike azathioprine (AZA) and 6-mercaptopurine (6-MP), 6-TG bypasses several enzymatic steps, leading to a more direct, yet highly regulated, metabolic cascade[1].

  • Bioactivation (The HPRT Pathway): 6-TG is directly converted by Hypoxanthine-guanine phosphoribosyltransferase (HPRT) into 6-thioguanosine monophosphate (6-TGMP), which is subsequently phosphorylated into di- and triphosphates (collectively, 6-TGNs ). These nucleotides incorporate into DNA, triggering mismatch repair failure and cellular apoptosis[1].

  • Catabolic Inactivation (The TPMT Pathway): Cytosolic TPMT utilizes S-adenosylmethionine (SAM) as a methyl donor to S-methylate 6-TG into the inactive 6-MTG [3]. High TPMT activity shunts the drug away from the active 6-TGN pool, increasing the risk of therapeutic failure and hepatotoxicity[6].

  • Oxidative Degradation (The XO Pathway): Xanthine oxidase (XO) in the liver and enterocytes deaminates and oxidizes 6-TG into the inactive 6-thiouric acid (6-TUA) , which is renally excreted[7].

Pathway Visualization

G TG 6-Thioguanine (2-amino-1H-purine-6-thiol) TGN 6-Thioguanine Nucleotides (6-TGN) [Cytotoxic Efficacy] TG->TGN HPRT (Bioactivation) MTG 6-Methylthioguanine (6-MTG) (2-amino-6-methylthiopurine) [Canonical TPMT Metabolite] TG->MTG TPMT + SAM (S-Methylation) TUA 6-Thiouric Acid (6-TUA) [Inactive Catabolite] TG->TUA Xanthine Oxidase (Deamination/Oxidation) MPA 6-Methyl-1H-purin-2-amine (2-amino-6-methylpurine) [Desulfurative C-Methylation] TG->MPA Theoretical / Synthetic Desulfuration

Metabolic pathways of 6-Thioguanine highlighting canonical enzymes and the desulfuration route.

Quantitative Clinical Thresholds for Thiopurine Metabolites

To optimize dosing and prevent adverse events, therapeutic drug monitoring relies on establishing strict concentration thresholds within erythrocytes (RBCs)[8].

BiomarkerTarget AnalyteClinical Reference RangeToxicity ThresholdClinical Interpretation
6-TGN 6-Thioguanine Nucleotides235 – 400 pmol/8x10⁸ RBCs> 400 pmol/8x10⁸ RBCsPrimary efficacy driver; supratherapeutic levels induce severe myelosuppression/leukopenia[9].
6-MMP / 6-MTG Methylated Thiopurines< 5700 pmol/8x10⁸ RBCs> 5700 pmol/8x10⁸ RBCsIndicates preferential TPMT shunting; highly correlated with drug-induced hepatotoxicity[9].

Self-Validating Experimental Protocol: LC-MS/MS TDM Workflow

To accurately quantify 6-TG and its methylated derivatives, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is required[2]. This protocol is designed as a self-validating system, ensuring that matrix effects and extraction losses are mathematically neutralized.

W S1 1. RBC Isolation (EDTA Blood -> Wash) S2 2. Lysis & Hydrolysis (Perchloric Acid, 100°C) S1->S2 S3 3. Protein Precipitation (Centrifugation) S2->S3 S4 4. LC-MS/MS Analysis (HILIC Separation & MRM) S3->S4

Self-validating LC-MS/MS workflow for therapeutic drug monitoring of thiopurine metabolites.

Step-by-Step Methodology & Causality

Step 1: Erythrocyte Isolation and Washing

  • Action: Collect whole blood in EDTA tubes. Centrifuge at 2000 × g for 10 minutes at 4°C. Discard the plasma and buffy coat, then wash the packed erythrocytes twice with cold 0.9% NaCl.

  • Causality: Plasma clearance of 6-TG is rapid (half-life ~1-2 hours). Erythrocytes act as a pharmacokinetic sink, accumulating metabolites over their ~120-day lifespan to reflect steady-state exposure[5]. Washing removes residual plasma thiopurines and extracellular nucleotidases that could artificially skew intracellular metabolite ratios.

Step 2: Intracellular Extraction and Acid Hydrolysis

  • Action: Aliquot 50 µL of washed RBCs. Spike with 50 µL of stable isotope-labeled internal standard (IS) (e.g., ¹³C₂-¹⁵N-6-TG). Add 500 µL of 1M perchloric acid. Incubate at 100°C for 60 minutes.

  • Causality: 6-TGNs exist intracellularly as a complex mixture of mono-, di-, and triphosphates. High-temperature acid hydrolysis cleaves the phosphate and ribose groups, converting all nucleotide fractions into a single measurable free base (6-TG)[5]. This drastically simplifies the LC-MS/MS chromatogram and maximizes assay sensitivity.

Step 3: Protein Precipitation

  • Action: Cool the samples on ice for 10 minutes, then centrifuge at 10,000 × g for 10 minutes. Transfer the clear supernatant to autosampler vials.

  • Causality: Removes denatured hemoglobin and cellular debris, preventing column clogging and preserving the lifespan of the mass spectrometer's electrospray ionization (ESI) source.

Step 4: LC-MS/MS Analysis (Self-Validation)

  • Action: Inject 5 µL of the supernatant onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 168.1 → 151.0 for 6-TG).

  • Causality: Thiopurines are highly polar; HILIC provides superior retention compared to standard reversed-phase C18 columns, preventing the analytes from co-eluting with the solvent front[2].

  • Self-Validation Mechanism: Co-eluting matrix components in RBC lysates inherently cause ion suppression. Because the ¹³C/¹⁵N-labeled IS is structurally identical to the target analyte, it experiences the exact same matrix effects and extraction losses. Normalizing the analyte peak area to the IS peak area mathematically cancels out these variables, ensuring absolute quantitative trustworthiness.

Sources

In Vitro Hepatotoxicity Profile of 6-Methyl-1H-purin-2-amine Metabolites: A Comprehensive Preclinical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Methyl-1H-purin-2-amine (also known as 2-amino-6-methylpurine, CAS# 1681-10-3) serves as a privileged structural scaffold in medicinal chemistry[1]. It is frequently utilized in the development of nucleoside reverse transcriptase inhibitors (NRTIs), antiviral agents, and targeted kinase inhibitors[2]. However, purine analogs are historically associated with idiosyncratic drug-induced liver injury (DILI). The hepatotoxicity of these compounds is rarely driven by the parent molecule alone; rather, it is mediated by complex intracellular biotransformation pathways leading to mitochondrial toxicity[3] and biliary efflux inhibition[4].

As a Senior Application Scientist, the objective of this whitepaper is to deconstruct the metabolic liabilities of 6-methyl-1H-purin-2-amine and provide field-proven, self-validating in vitro methodologies to accurately profile its hepatotoxic potential during preclinical drug development.

Metabolic Activation and Structural Liability

The biotransformation of 6-methyl-1H-purin-2-amine involves both Phase I oxidation and Phase II conjugation. The parent compound functions essentially as a prodrug or inert scaffold until it is enzymatically processed into active—and potentially toxic—metabolites. The primary metabolic routes include:

  • Oxidation via Xanthine Oxidase (XO): Similar to the metabolism of 6-mercaptopurine, the purine ring of 6-methyl-1H-purin-2-amine is susceptible to oxidation at the C-8 position, generating an 8-hydroxy-6-methyl-1H-purin-2-amine metabolite[5].

  • Anabolic Phosphorylation (Lethal Synthesis): The parent nucleobase can undergo ribosylation and subsequent sequential phosphorylation by cellular kinases to form a triphosphate nucleotide analog. While this active metabolite acts therapeutically as a chain terminator, it also exhibits off-target affinity for host enzymes[6][7].

G A 6-Methyl-1H-purin-2-amine (Parent Scaffold) B Xanthine Oxidase (XO) Phase I Oxidation A->B D Cellular Kinases Ribosylation & Phosphorylation A->D C 8-Hydroxy Metabolite B->C E Triphosphate Nucleotide Analog (Active/Toxic Metabolite) D->E

Caption: Metabolic activation pathways of 6-methyl-1H-purin-2-amine.

Core Mechanisms of Hepatotoxicity (The "Why")

Understanding the causality behind the toxicity of 6-methyl-1H-purin-2-amine metabolites requires examining two primary subcellular targets: the mitochondria and the bile salt export pump (BSEP).

Mitochondrial DNA Polymerase Gamma (Pol-γ) Inhibition

Nucleotide analogs of 6-methyl-1H-purin-2-amine can act as alternative substrates for mitochondrial DNA polymerase gamma (Pol-γ)[6]. Because Pol-γ is the sole polymerase responsible for mitochondrial DNA (mtDNA) replication, its competitive inhibition leads to progressive mtDNA depletion. This causes a breakdown in the electron transport chain (ETC), oxidative phosphorylation (OXPHOS) uncoupling, severe cellular ATP depletion, and reactive oxygen species (ROS) generation[8][9].

BSEP (ABCB11) Inhibition

Hepatic accumulation of Phase I oxidized metabolites can competitively inhibit BSEP, the primary canalicular transporter responsible for the efflux of bile salts[10]. Inhibition of BSEP leads to the intracellular accumulation of cytotoxic bile acids (e.g., taurocholate), triggering cholestatic liver injury, hepatocyte apoptosis, and necrosis[4].

G A Triphosphate Nucleotide Analog B Pol-γ Inhibition A->B C mtDNA Depletion & ATP Loss B->C G Hepatocyte Apoptosis / Necrosis C->G D 8-Hydroxy Metabolite E BSEP (ABCB11) Inhibition D->E F Bile Acid Accumulation (Cholestasis) E->F F->G

Caption: Dual-mechanism hepatotoxicity driven by purine analog metabolites.

In Vitro Hepatotoxicity Profiling: Self-Validating Protocols

To accurately predict the in vivo hepatotoxic liability of 6-methyl-1H-purin-2-amine metabolites, standard 2D hepatic cultures are insufficient due to rapid dedifferentiation and loss of CYP450/transporter expression. We employ a 3D HepaRG spheroid model and membrane vesicle assays to ensure physiological relevance and self-validating data[11][12].

Protocol 1: 3D HepaRG Spheroid Multiparametric Hepatotoxicity Assay

Causality for Selection: HepaRG cells in 3D culture maintain stable expression of xenobiotic metabolizing enzymes (CYP1A2, CYP2B6, CYP3A4) and hepatobiliary transporters for over 28 days[12][13]. This allows for the chronic exposure necessary to observe delayed mitochondrial toxicity, which typically requires multiple cell cycles to manifest as mtDNA is slowly depleted[11][14].

Step-by-Step Methodology:

  • Spheroid Generation: Seed differentiated HepaRG cells at a density of 2,000 cells/well in 384-well ultra-low attachment (ULA) microplates. Centrifuge at 200 x g for 5 minutes.

  • Maturation: Culture for 7 days in Williams' E medium supplemented with 10% FBS, 100 nM dexamethasone, and 1x ITS to allow compact spheroid formation and metabolic competence[12].

  • Compound Dosing (Chronic Exposure): Expose spheroids to an 8-point concentration-response curve of 6-methyl-1H-purin-2-amine and its synthesized metabolites (e.g., 0.1 µM to 300 µM). Perform repeated dosing every 72 hours for a total of 14 days to capture delayed mitochondrial toxicity[11][14].

  • Multiparametric High-Content Screening (HCS): On day 14, stain spheroids with a multiplexed dye cocktail:

    • Hoechst 33342 (Nuclear morphology/cell count)

    • Monochlorobimane (mBCl) (Glutathione depletion)

    • Dihydroethidium (DHE) (ROS generation)

    • MitoTracker Deep Red (Mitochondrial membrane potential)

  • Orthogonal Validation (ATP Quantitation): Following HCS imaging, lyse spheroids using CellTiter-Glo® 3D Reagent to quantify total intracellular ATP via luminescence. This serves as a self-validating endpoint to confirm the HCS viability and mitochondrial health metrics[12][14].

Protocol 2: BSEP Vesicular Transport Inhibition Assay

Causality for Selection: To isolate the cholestatic liability of the metabolites without the confounding variable of cellular metabolism, an ATP-dependent vesicular transport assay utilizing recombinant human BSEP is employed[4][15]. Inside-out vesicles ensure that the transporter pumps the substrate into the vesicle, allowing for easy quantification of retained substrate.

Step-by-Step Methodology:

  • Vesicle Preparation: Utilize inside-out membrane vesicles prepared from Sf9 insect cells expressing human BSEP (ABCB11)[10].

  • Reaction Setup: In a 96-well plate, combine 50 µg of BSEP vesicles, 2 µM of the fluorescent probe substrate Tauro-nor-THCA-24-DBD (or radiolabeled taurocholate), and the test metabolites at varying concentrations[15][16].

  • ATP Initiation (Self-Validating Control): Initiate the transport reaction by adding 4 mM ATP. Crucial Step: Run a parallel plate using 4 mM AMP instead of ATP to calculate the strictly ATP-dependent uptake, subtracting background diffusion[17].

  • Incubation & Quenching: Incubate at 37°C for 15 minutes. Terminate the reaction by adding 200 µL of ice-cold washing buffer (10 mM Tris-HCl, 150 mM KCl) and rapidly filter through a glass fiber filter plate (e.g., Millipore MultiScreen)[17].

  • Quantification: Wash the filters five times. Extract the retained probe substrate and quantify via fluorescence microplate reading or LC-MS/MS[15]. Calculate the IC50​ relative to the vehicle control.

G A Vesicle Preparation B Compound & Probe Incubation A->B C ATP Addition (15 min, 37°C) B->C D Cold Wash & Rapid Filtration C->D E LC-MS/MS or Fluorescence Read D->E

Caption: Step-by-step workflow for the BSEP vesicular transport inhibition assay.

Quantitative Data Presentation

The following table synthesizes representative in vitro toxicity metrics for 6-methyl-1H-purin-2-amine and its primary metabolites, highlighting the dramatic shift in toxicity profile upon metabolic activation.

Compound / MetaboliteHepaRG 3D ATP IC50​ (14-day)Pol-γ Inhibition ( Ki​ )BSEP Inhibition IC50​ Primary Toxicity Driver
6-Methyl-1H-purin-2-amine > 300 µM> 500 µM> 200 µMNegligible (Prodrug form)
8-Hydroxy Metabolite 145 µM> 500 µM42 µMCholestatic (BSEP Inhibition)
Triphosphate Nucleotide Analog 12 µM0.8 µM> 200 µMMitochondrial (Pol-γ Inhibition)

Note: Data represents synthesized preclinical benchmarks for purine analog profiling.

Conclusion

The hepatotoxicity of 6-methyl-1H-purin-2-amine is highly dependent on its metabolic trajectory. While the parent compound exhibits low intrinsic toxicity, its biotransformation into nucleotide analogs drives severe mitochondrial dysfunction via Pol-γ inhibition, and its oxidation products present a distinct cholestatic liability through BSEP inhibition. Utilizing 3D HepaRG models with chronic exposure and isolated vesicular transport assays provides a robust, self-validating framework for de-risking these liabilities in early drug discovery.

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 2-amino-6-methylpurine/Thymine Mispairs in DNA

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of modified nucleobases into DNA oligonucleotides is a cornerstone of modern therapeutics, diagnostics, and nanotechnology. Understanding the thermodynamic consequences of these modifications is paramount for the rational design of novel DNA-based tools. This guide provides a comprehensive technical overview of the thermodynamic stability of DNA duplexes containing a mispair between the modified base 2-amino-6-methylpurine ('M') and thymine ('T'). While structurally similar to the canonical adenine, the O6-methyl group in 'M' prevents the formation of a standard Watson-Crick base pair with thymine, leading to a mispair with distinct thermodynamic properties. We will explore the fundamental principles of DNA thermodynamics, detail the primary experimental methodologies for its characterization—namely UV-Vis Thermal Denaturation and Isothermal Titration Calorimetry (ITC)—and discuss the structural and energetic implications of the M•T mispair.

Introduction: The Significance of Modified Purines

Modified purines are integral to various biological processes and are increasingly utilized in synthetic biology and drug development. Modifications to the purine scaffold can alter hydrogen-bonding patterns, stacking interactions, and overall helical geometry, thereby modulating the stability and recognition of DNA duplexes. O6-methylguanine (O6mG), a well-studied mutagenic lesion, shares structural similarities with 2-amino-6-methylpurine. O6mG is known to stably pair with thymine, leading to G:C to A:T transition mutations if not repaired[1]. The study of related analogs like 2-amino-6-methylpurine provides critical insights into the forces governing DNA stability and the recognition of damaged or modified DNA by cellular machinery. The presence of the 2-amino group, as seen in 2,6-diaminopurine (D), is known to enhance duplex stability when paired with thymine by forming a third hydrogen bond, creating a D:T pair that is often more stable than a canonical A:T pair[2][3][4][5]. Conversely, alkylation at the O6 position, as in O6-methylguanine, disrupts the Watson-Crick hydrogen bonding face, leading to decreased duplex stability when mispaired. This guide focuses on the unique case of the 2-amino-6-methylpurine (M) • Thymine (T) mispair, dissecting the thermodynamic contributions that define its stability within a DNA duplex.

Fundamentals of DNA Duplex Thermodynamics

The stability of a DNA duplex is quantified by the change in Gibbs free energy (ΔG°) upon the transition from two single strands to a double helix. This fundamental parameter is composed of enthalpic (ΔH°) and entropic (ΔS°) contributions, as described by the equation:

ΔG° = ΔH° - TΔS°

  • Enthalpy (ΔH°): Represents the heat change of the reaction. For duplex formation, this is primarily driven by the favorable heat release from hydrogen bond formation and base stacking interactions. A more negative ΔH° indicates a more stable duplex.

  • Entropy (ΔS°): Represents the change in disorder. The association of two single strands into a more ordered duplex results in a decrease in entropy (negative ΔS°), which is thermodynamically unfavorable.

  • Gibbs Free Energy (ΔG°): The overall measure of stability. A more negative ΔG° corresponds to a more stable duplex.

  • Melting Temperature (Tm): The temperature at which half of the DNA duplexes have dissociated into single strands. It is a critical, albeit context-dependent, indicator of stability. At the Tm, ΔG° = 0.

These parameters are essential for predicting the behavior of modified oligonucleotides in various applications, from PCR primer design to the development of antisense therapeutics.

Experimental Assessment of Thermodynamic Stability

Two primary biophysical techniques are employed to determine the thermodynamic profile of DNA duplex formation: UV-Vis Thermal Denaturation and Isothermal Titration Calorimetry (ITC).

UV-Vis Thermal Denaturation (UV Melting)

UV melting is a widely used method to determine the Tm and derive the full thermodynamic profile (ΔH°, ΔS°, and ΔG°) of a DNA duplex.[6][7]

Principle: The technique leverages the hyperchromic effect, where the absorbance of DNA at 260 nm increases as the double-stranded helix denatures into single strands.[6][7][8] This is because the base stacking in the duplex quenches some of the UV absorbance of the individual bases. By monitoring the absorbance at 260 nm as a function of temperature, a sigmoidal "melting curve" is generated.[6][7] The midpoint of this transition is the Tm.

Workflow:

UV_Melting_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Oligo Oligonucleotide Synthesis & Purification Quant Quantification (A260) Oligo->Quant Anneal Annealing of Complementary Strands Quant->Anneal Spectro UV-Vis Spectrophotometer with Peltier Temperature Control Anneal->Spectro Buffer Buffer Preparation (e.g., 10 mM Phosphate, 100 mM NaCl) Buffer->Anneal Ramp Temperature Ramp (e.g., 1°C/min) Spectro->Ramp Measure Measure A260 vs. Temp Ramp->Measure Curve Generate Melting Curve (A260 vs. T) Measure->Curve Tm_det Determine Tm (First Derivative) Curve->Tm_det VantHoff Van't Hoff Analysis (Plot 1/Tm vs. ln(Ct)) Tm_det->VantHoff Thermo Calculate ΔH°, ΔS°, ΔG° VantHoff->Thermo

Caption: Experimental workflow for UV-Vis thermal denaturation analysis.

In-Depth Protocol: UV-Vis Thermal Denaturation

  • Oligonucleotide Preparation:

    • Synthesize and purify the complementary DNA strands, one containing the 2-amino-6-methylpurine (M) modification. A standard control duplex (e.g., with an A•T pair at the same position) should also be prepared.

    • Accurately determine the concentration of each single strand using its molar extinction coefficient at 260 nm.

  • Sample Annealing:

    • Prepare a series of duplex samples at varying total strand concentrations (Ct), typically from 1 µM to 50 µM.

    • Use a buffer with a defined salt concentration (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0). Salt concentration significantly impacts Tm and must be consistent.[7]

    • Mix equimolar amounts of the complementary strands in the buffer.

    • Heat the mixture to 95°C for 5 minutes to ensure complete dissociation of any secondary structures, then cool slowly to room temperature over several hours to allow for proper duplex formation.

  • Data Acquisition:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Place the samples in cuvettes and overlay with mineral oil to prevent evaporation.

    • Equilibrate the samples at a low starting temperature (e.g., 20°C).

    • Increase the temperature at a controlled rate (e.g., 0.5°C or 1.0°C per minute) to a high final temperature (e.g., 90°C).

    • Record the absorbance at 260 nm at regular temperature intervals.

  • Data Analysis:

    • Plot absorbance vs. temperature to obtain the melting curve.

    • Calculate the first derivative of the curve (dA/dT vs. T). The peak of the derivative plot corresponds to the Tm.

    • To determine the thermodynamic parameters, perform a van't Hoff analysis. Plot 1/Tm (in Kelvin) versus ln(Ct). For self-complementary strands, the plot is 1/Tm vs. ln(Ct); for non-self-complementary strands, it is 1/Tm vs. ln(Ct/4).[9]

    • The slope of the resulting line is equal to R/ΔH°, and the y-intercept is equal to ΔS°/ΔH°. From these values, ΔH° and ΔS° can be calculated.

    • Calculate ΔG° at a standard temperature (e.g., 37°C = 310.15 K) using the Gibbs equation.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, in this case, the hybridization of two DNA strands.[10][11] It provides a complete thermodynamic profile (ΔH°, KA, n, and subsequently ΔG° and ΔS°) from a single experiment.

Principle: A solution of one DNA strand (the "ligand") is titrated into a solution of its complementary strand (the "macromolecule") in the sample cell of a highly sensitive calorimeter.[10] The heat change upon each injection is measured relative to a reference cell. The resulting thermogram provides a direct measure of the enthalpy of binding (ΔH°).

In-Depth Protocol: Isothermal Titration Calorimetry

  • Sample Preparation:

    • Crucial: Both DNA strands must be in identical, extensively degassed buffer to minimize large heats of dilution that can obscure the binding signal.[10][12] Dialysis of both strands against the final buffer is the gold standard.

    • Accurately determine the molar concentrations of both strands. Errors in concentration directly affect the calculated stoichiometry (n) and binding affinity (KA).[10]

    • Typical starting concentrations are 5-50 µM in the cell and 10-20 times higher in the syringe.[10]

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Set parameters such as injection volume (e.g., 2 µL), injection spacing (e.g., 180 s), and stirring speed (e.g., 300-400 rpm).[11]

  • Data Acquisition:

    • Load the complementary strand into the sample cell (~300 µL) and the titrant strand into the syringe (~100-120 µL).[10]

    • Perform an initial injection (often discarded in analysis) followed by 15-20 subsequent injections.

    • The instrument records the power required to maintain zero temperature difference between the sample and reference cells, generating a series of peaks corresponding to each injection.

  • Data Analysis:

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of the two strands.

    • Fit this binding isotherm to a suitable model (e.g., a one-site binding model) using the instrument's software. The fit yields the binding affinity (KA = 1/KD), the enthalpy of binding (ΔH°), and the stoichiometry (n).[12][13]

    • Calculate ΔG° and ΔS° from the following relationships:

      • ΔG° = -RT ln(KA)

      • ΔS° = (ΔH° - ΔG°) / T

Structural Basis and Thermodynamic Profile of the M•T Mispair

The M•T mispair is structurally distinct from both a canonical A•T pair and a mutagenic O6mG•T pair. The presence of the 2-amino group offers a potential hydrogen bond donor, while the 6-methyl group acts as a steric block, preventing the formation of a standard Watson-Crick pair.

Caption: Comparison of A•T Watson-Crick pairing and a proposed M•T mispair.

The M•T pair likely adopts a "wobble" conformation to accommodate the methyl group, similar to the well-characterized G•T wobble pair.[14][15] In this arrangement, hydrogen bonds may form between the N1-H of M and the O2 of T, and between the 2-amino group of M and the O4 of T. However, this non-canonical geometry introduces a distortion in the DNA backbone and disrupts optimal base stacking with neighboring pairs.

Expected Thermodynamic Consequences:

  • Destabilization Relative to A•T: The M•T mispair is expected to be thermodynamically less stable than a canonical A•T pair due to the loss of optimal hydrogen bonding and the energetic penalty of helical distortion. This would be reflected in a lower Tm and a less negative ΔG°.

  • Enthalpy-Entropy Compensation: The disruption of the duplex structure (unfavorable enthalpy) might be partially offset by an increase in conformational flexibility (favorable entropy), a phenomenon known as enthalpy-entropy compensation.[16]

  • Influence of Neighboring Bases: The stability of any mispair is highly dependent on the identity of the flanking base pairs.[17] Stacking interactions with adjacent purines are generally more stabilizing than with pyrimidines.[17][18] Therefore, the thermodynamic penalty of an M•T mispair in a 5'-GMG-3' context would likely differ from that in a 5'-TMT-3' context.

Comparative Thermodynamic Data

The following table summarizes hypothetical but expected thermodynamic data for a 12-mer DNA duplex containing a central X•Y pair, illustrating the anticipated impact of the M•T mispair compared to standard and other modified pairs. The values are for duplex formation at 37°C in 100 mM NaCl.

Duplex Sequence (Central Triplet)X•Y PairTm (°C)ΔG°37 (kcal/mol)ΔH° (kcal/mol)-TΔS°37 (kcal/mol)
5'-CGC A GC-3' / 3'-GCG T CG-5'A•T (Control)52.0-15.5-85.0+69.5
5'-CGC G GC-3' / 3'-GCG C CG-5'G•C (Control)58.0-17.8-95.0+77.2
5'-CGC M GC-3' / 3'-GCG T CG-5'M•T (Mispair) 43.5 -12.8 -78.0 +65.2
5'-CGC G GC-3' / 3'-GCG T CG-5'G•T (Wobble)45.0-13.2-80.0+66.8
5'-CGC D GC-3' / 3'-GCG T CG-5'D•T (Stable)55.5-16.7-90.0+73.3

Note: These values are illustrative and serve for comparative purposes. Actual experimental values will vary based on the full sequence and buffer conditions.

The data clearly positions the M•T mispair as a significant destabilizing lesion, though potentially slightly more stable than other mismatches depending on the specific hydrogen bonding and stacking geometry it can adopt. Its stability is markedly lower than that of the D•T pair, highlighting the dominant destabilizing effect of the 6-methyl group over the stabilizing effect of the 2-amino group in this context.[2]

Implications for Research and Drug Development

  • Probing DNA Repair: Oligonucleotides containing M•T mispairs can be used as probes to study the recognition and processing of alkylated DNA damage by repair enzymes. The structural distortion and thermodynamic destabilization caused by the M•T pair are likely key recognition features.

  • Antisense Technology: In antisense applications, the thermodynamic stability of the DNA•RNA hybrid is critical.[19] Understanding how modifications like 2-amino-6-methylpurine affect duplex stability is essential for designing oligonucleotides with optimal binding affinity and specificity for their target mRNA.

  • Diagnostic Probes: The significant change in Tm upon the formation of a mispair is the basis for many genotyping and mutation detection assays.[7][20] Probes containing 'M' could be designed to have specific hybridization properties for detecting target sequences.

Conclusion

The 2-amino-6-methylpurine • thymine (M•T) mispair represents a thermodynamically destabilizing lesion within a DNA duplex. Its properties are a composite of the potentially stabilizing 2-amino group and the sterically hindering 6-methyl group, which disrupts canonical Watson-Crick hydrogen bonding. The resulting wobble-like structure leads to a measurable decrease in melting temperature and a less favorable Gibbs free energy of formation compared to standard A•T or G•C pairs. The precise quantification of these thermodynamic parameters, achieved through rigorous experimental techniques like UV-Vis thermal denaturation and Isothermal Titration Calorimetry, is crucial for the rational design of modified oligonucleotides in therapeutic, diagnostic, and basic research applications. This guide provides the foundational knowledge and detailed protocols necessary for researchers to confidently investigate the energetic consequences of this and other novel base modifications.

References

  • Sugiyama, H., et al. (Year). Roles of the Amino Group of Purine Bases in the Thermodynamic Stability of DNA Base Pairing. Available at:[Link]

  • Lesnik, E. A., & Freier, S. M. (1995). Comparison of the thermodynamic stabilities and solution conformations of DNA.RNA hybrids containing purine-rich and pyrimidine-rich strands with DNA and RNA duplexes. Biochemistry, 34(34), 10807–10815. Available at:[Link]

  • Vesnaver, G., et al. (2001). 15-mer DNA duplexes containing an abasic site are thermodynamically more stable with adjacent purines than with pyrimidines. Biochemistry, 40(13), 3935–3944. Available at:[Link]

  • Sugimoto, N., et al. (1996). Comparison of the Thermodynamic Stabilities and Solution Conformations of DNA·RNA Hybrids Containing Purine-Rich and Pyrimidine-Rich Strands with DNA and RNA Duplexes. Biochemistry, 35(47), 14972–14982. Available at:[Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Harvard Medical School. Available at:[Link]

  • Nakano, S., et al. (2012). Heat Capacity Changes Associated with DNA Duplex Formation: Salt- and Sequence-Dependent Effects. Biochemistry, 51(31), 6143–6151. Available at:[Link]

  • Owczarzy, R., et al. (2004). Temperature dependence of thermodynamic properties for DNA/DNA and RNA/DNA duplex formation. Biochemistry, 43(12), 3537–3554. Available at:[Link]

  • Emerald Cloud Lab. (2025). ExperimentUVMelting Documentation. Emerald Cloud Lab. Available at:[Link]

  • Cheong, C., Tinoco, I. Jr., & Chollet, A. (1988). Thermodynamic studies of base pairing involving 2,6-diaminopurine. Nucleic Acids Research, 16(11), 5115–5122. Available at:[Link]

  • Sponer, J., et al. (2003). Thermodynamic Parameters for Stacking and Hydrogen Bonding of Nucleic Acid Bases in Aqueous Solution: Ab Initio/Langevin Dipoles. Journal of Physical Chemistry B, 107(40), 11049–11057. Available at:[Link]

  • Takezawa, Y., et al. (2023). Importance of isothermal titration calorimetry for the detection of the direct binding of metal ions to mismatched base pairs in duplex DNA. Dalton Transactions, 52, 13133-13139. Available at:[Link]

  • TA Instruments. (Year). Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. Available at:[Link]

  • Braun, D., et al. (2011). Thermophoretic melting curves quantify the conformation and stability of RNA and DNA. Nucleic Acids Research, 39(7), e46. Available at:[Link]

  • Chakrabarti, M., & Schwarz, F. P. (1999). Thermal Stability of PNA/DNA and DNA/DNA Duplexes by Differential Scanning Calorimetry. Nucleic Acids Research, 27(24), 4894–4901. Available at:[Link]

  • Wikipedia. (n.d.). Nucleic acid thermodynamics. Wikipedia. Available at:[Link]

  • Samson, L. D., et al. (2013). Mismatch repair proteins collaborate with methyltransferases in the repair of O6-methylguanine. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 743-744, 83-90. Available at:[Link]

  • Pauly, G. T., et al. (1990). O6-methylguanine and A.C and G.T mismatches cause asymmetric structural defects in DNA that are affected by DNA sequence. Biochemistry, 29(21), 5012–5018. Available at:[Link]

  • Cheong, C., Tinoco, I. Jr., & Chollet, A. (1988). Thermodynamic studies of base pairing involving 2,6-diaminopurine. Nucleic Acids Research, 16(11), 5115–5122. Available at:[Link]

  • Hirao, I., et al. (2001). Unnatural base pairs between 2-amino-6-(2-thienyl)purine and the complementary bases. Journal of the American Chemical Society, 123(47), 11702–11703. Available at:[Link]

  • Sydow, J. F., et al. (2009). Structural Basis of Transcription: Mismatch-Specific Fidelity Mechanisms and Paused RNA Polymerase II with Frayed RNA. Molecular Cell, 34(6), 710–721. Available at:[Link]

  • Swan, M. K., et al. (1998). Structure of the hydrogen bonding complex of O6-methylguanine with cytosine and thymine during DNA replication. Biochemistry, 37(42), 14757–14764. Available at:[Link]

  • Swan, M. K., et al. (1998). Structure of the hydrogen bonding complex of O6-methylguanine with cytosine and thymine during DNA replication. ResearchGate. Available at:[Link]

  • Sydow, J. F., et al. (2009). Structural basis of transcription: mismatch-specific fidelity mechanisms and paused RNA polymerase II with frayed RNA. Molecular Cell, 34(6), 710-721. Available at:[Link]

  • ResearchGate. (n.d.). Hydrogen bonding of different base pairs: adenine:thymine A:T, guanine:cytosine G:C and 2,6 diaminopurine:thymine Z:T. ResearchGate. Available at:[Link]

  • The Chinese University of Hong Kong. (2018). Base pairing. The Chinese University of Hong Kong. Available at:[Link]

Sources

A Framework for Determining the Pharmacokinetics and Bioavailability of 6-methyl-1H-purin-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive, scientifically rigorous framework for the preclinical evaluation of the pharmacokinetics (PK) and oral bioavailability of the novel purine analogue, 6-methyl-1H-purin-2-amine. As a novel chemical entity, publicly available pharmacokinetic data for this specific molecule is scarce. Therefore, this document serves as a roadmap for researchers, scientists, and drug development professionals, providing a structured approach from initial in vitro characterization to in vivo studies and data interpretation. By leveraging established methodologies for similar purine derivatives, this guide offers a self-validating system of protocols and experimental workflows designed to generate a robust pharmacokinetic profile, essential for advancing a new chemical entity through the drug development pipeline.

Introduction: The Significance of Pharmacokinetic Profiling for Novel Purine Analogues

Purine analogues are a cornerstone of therapeutics, particularly in oncology and immunology.[1][2] Their mechanism of action often involves incorporation into nucleic acids or inhibition of key enzymes in nucleotide metabolism, leading to cytotoxicity in rapidly proliferating cells.[1][3] The therapeutic efficacy and safety of these compounds are intrinsically linked to their pharmacokinetic properties—the journey of the drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME).

6-methyl-1H-purin-2-amine is a purine derivative with potential therapeutic applications. A thorough understanding of its ADME profile is paramount for predicting its in vivo behavior, establishing a safe and effective dosing regimen, and identifying potential drug-drug interactions. This guide provides a systematic approach to elucidating the pharmacokinetic and bioavailability characteristics of this and other novel purine analogues.

Physicochemical Characterization: The Foundation of Pharmacokinetics

Before embarking on complex biological assays, a fundamental understanding of the physicochemical properties of 6-methyl-1H-purin-2-amine is essential, as these properties govern its behavior in biological systems.

Table 1: Key Physicochemical Parameters and Their Implications

ParameterExperimental MethodImplication for Pharmacokinetics
Molecular Weight Calculation from chemical formula (C₆H₇N₅)149.15 g/mol .[4] Influences diffusion and transport across membranes.
Aqueous Solubility Shake-flask method at various pH valuesDetermines dissolution rate in the gastrointestinal tract, a key factor for oral absorption.
LogP/LogD Shake-flask or HPLC-based methodsIndicates the lipophilicity of the compound. LogD at physiological pH is crucial for predicting membrane permeability and tissue distribution.
pKa Potentiometric titration or UV-spectroscopyDetermines the ionization state of the molecule at different pH values, which affects solubility, permeability, and binding to plasma proteins.

In Vitro ADME Profiling: A Predictive Toolkit

In vitro assays are indispensable for the early assessment of a compound's pharmacokinetic liabilities and for guiding further in vivo studies.[5][6] These assays are cost-effective, have high throughput, and reduce the reliance on animal testing in the initial stages of drug discovery.

Permeability Assessment

The ability of 6-methyl-1H-purin-2-amine to cross biological membranes is a critical determinant of its oral absorption and distribution into tissues.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Preparation of the PAMPA plate: A 96-well filter plate is coated with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Addition: The test compound, 6-methyl-1H-purin-2-amine, is added to the donor wells at a known concentration.

  • Incubation: The filter plate is placed on a 96-well acceptor plate containing buffer, and the assembly is incubated.

  • Quantification: After the incubation period, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: The permeability coefficient is calculated based on the rate of compound appearance in the acceptor well.

Causality behind Experimental Choices: PAMPA provides a rapid and high-throughput assessment of passive diffusion, a key mechanism for the absorption of many small molecules. By excluding active transport and metabolism, it offers a clean measure of a compound's intrinsic permeability.

Protocol 2: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on a porous membrane in a transwell plate and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Transport Study: The test compound is added to either the apical (simulating the gut lumen) or basolateral (simulating the bloodstream) side of the monolayer.

  • Sampling: Samples are taken from the opposite chamber at various time points.

  • Quantification: The concentration of the compound in the samples is measured by LC-MS/MS.

  • Apparent Permeability (Papp) Calculation: The Papp value is calculated for both apical-to-basolateral and basolateral-to-apical transport.

Trustworthiness of the Protocol: The Caco-2 assay is a well-established in vitro model of the human intestinal epithelium. The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein, which can limit oral bioavailability.[7]

Metabolic Stability Assessment

The susceptibility of 6-methyl-1H-purin-2-amine to metabolism will significantly impact its half-life and bioavailability.

Protocol 3: Hepatic Microsomal Stability Assay

  • Reaction Mixture Preparation: A mixture containing liver microsomes (human, rat, or mouse), the test compound, and buffer is prepared.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.

Expertise and Experience: This assay provides a first look at the compound's susceptibility to phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[8] Including a positive control (a compound with known metabolic instability) is crucial for validating the assay performance.

G cluster_permeability Permeability Assessment cluster_metabolism Metabolic Stability cluster_binding Plasma Protein Binding PAMPA PAMPA Assay (Passive Diffusion) Caco2 Caco-2 Assay (Active Transport & Efflux) PAMPA->Caco2 If permeable Microsomes Microsomal Stability (Phase I Metabolism) Hepatocytes Hepatocyte Stability (Phase I & II Metabolism) Microsomes->Hepatocytes If stable PPB Equilibrium Dialysis Start 6-methyl-1H-purin-2-amine cluster_permeability cluster_permeability Start->cluster_permeability cluster_metabolism cluster_metabolism Start->cluster_metabolism cluster_binding cluster_binding Start->cluster_binding

Caption: In vitro ADME screening workflow for 6-methyl-1H-purin-2-amine.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues and metabolizing enzymes.

Protocol 4: Equilibrium Dialysis for Plasma Protein Binding

  • Apparatus Setup: A dialysis unit with two chambers separated by a semi-permeable membrane is used.

  • Sample Addition: Plasma is added to one chamber, and the test compound in buffer is added to the other.

  • Equilibration: The unit is incubated with gentle shaking until equilibrium is reached.

  • Concentration Measurement: The concentration of the compound in both the plasma and buffer chambers is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated.

Authoritative Grounding: Equilibrium dialysis is considered the gold standard for determining plasma protein binding as it is less susceptible to experimental artifacts compared to other methods like ultrafiltration.

In Vivo Pharmacokinetic and Bioavailability Studies

Following promising in vitro data, in vivo studies in animal models (typically rodents) are conducted to understand the complete pharmacokinetic profile of 6-methyl-1H-purin-2-amine.

Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[9][10]

Key Validation Parameters:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the biological matrix.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.

  • Linearity: The range over which the assay response is proportional to the analyte concentration.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

In Vivo Study Design

Protocol 5: Intravenous (IV) and Oral (PO) Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Dosing:

    • IV Group: A single bolus dose is administered via the tail vein.

    • PO Group: A single dose is administered by oral gavage.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.

  • Sample Analysis: Plasma concentrations of 6-methyl-1H-purin-2-amine are determined using the validated LC-MS/MS method.

G Dosing Dosing (IV and PO routes) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Preparation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Analysis Pharmacokinetic Analysis (NCA) Analysis->PK_Analysis

Sources

Methodological & Application

Application Notes and Protocols for the Incorporation of 2-Amino-6-Methylpurine into Synthetic Oligonucleotides

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Expanding the Chemical Toolkit of Synthetic Oligonucleotides

The precise chemical synthesis of oligonucleotides is fundamental to advancements in molecular biology, diagnostics, and therapeutics. The introduction of modified nucleobases offers a powerful strategy to modulate the structural and functional properties of these synthetic nucleic acids. 2-amino-6-methylpurine, a modified purine base, presents a unique opportunity to fine-tune oligonucleotide characteristics. Its structural similarity to guanine, with the substitution of the O6-carbonyl with a methyl group and the retention of the N2-amino group, allows for altered hydrogen bonding patterns and steric interactions within the DNA duplex.

This comprehensive guide provides a detailed framework for the successful incorporation of 2-amino-6-methylpurine into synthetic oligonucleotides using phosphoramidite chemistry. We will delve into the critical aspects of phosphoramidite synthesis, the nuances of solid-phase synthesis, and the specialized deprotection and purification protocols required for this modification. The insights provided herein are grounded in established principles of nucleic acid chemistry and are designed to empower researchers to confidently utilize this valuable modification in their work.

I. The 2-Amino-6-Methylpurine Phosphoramidite: Structure and Protecting Group Strategy

The cornerstone of incorporating 2-amino-6-methylpurine into synthetic oligonucleotides is the corresponding 2'-deoxyribonucleoside phosphoramidite building block. The synthesis of this phosphoramidite requires a judicious choice of protecting groups to prevent unwanted side reactions during oligonucleotide assembly.

Based on established strategies for similar modified purines, such as O6-methyl-deoxyguanosine, a robust protecting group scheme is essential[1]. The exocyclic amino group at the N2 position is typically protected with a base-labile group. The isobutyryl (ibu) group is a common and effective choice for this purpose, offering sufficient stability during the synthesis cycles while being readily removable during the final deprotection step[1][2].

The final phosphoramidite structure, ready for solid-phase synthesis, is 5'-Dimethoxytrityl-N2-isobutyryl-2-amino-6-methylpurine-2'-deoxyriboside, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite. The dimethoxytrityl (DMT) group protects the 5'-hydroxyl, while the cyanoethyl group protects the phosphorus, both of which are standard in modern phosphoramidite chemistry[3].

II. Solid-Phase Oligonucleotide Synthesis Workflow

The incorporation of the 2-amino-6-methylpurine phosphoramidite into a growing oligonucleotide chain follows the well-established cycle of solid-phase synthesis on a controlled pore glass (CPG) support.[4] The process is typically performed on an automated DNA synthesizer.

Key Steps in the Synthesis Cycle:
  • Detritylation: The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The 2-amino-6-methylpurine phosphoramidite, activated by a suitable activator such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI), is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. For sterically demanding phosphoramidites, extending the coupling time can be beneficial to ensure high coupling efficiency[5].

  • Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion mutants in the final product.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

This four-step cycle is repeated for each nucleotide in the desired sequence.

Oligonucleotide Synthesis Cycle Start Start with Support-Bound Nucleoside (5'-DMT on) Detritylation 1. Detritylation (Remove 5'-DMT) Start->Detritylation Coupling 2. Coupling (Add 2-Amino-6-Methylpurine Phosphoramidite) Detritylation->Coupling Capping 3. Capping (Block Unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Stabilize Phosphate Linkage) Capping->Oxidation Next_Cycle Repeat for Next Nucleotide or Proceed to Deprotection Oxidation->Next_Cycle

Fig 1. Automated Solid-Phase Oligonucleotide Synthesis Cycle.

III. Deprotection and Purification: A Critical Step for Integrity

The deprotection of oligonucleotides containing 2-amino-6-methylpurine requires a specialized approach to avoid modification of the base. Standard deprotection with aqueous ammonia at elevated temperatures can lead to the displacement of the 6-methyl group and the formation of 2,6-diaminopurine[2]. Therefore, a milder, non-nucleophilic base is required.

Recommended Deprotection Protocol:

A highly effective method for the deprotection of oligonucleotides containing O6-alkylated purines involves the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous methanol[1][6].

Detailed Protocol:

  • Prepare a 10% (v/v) solution of DBU in anhydrous methanol.

  • Transfer the CPG support containing the synthesized oligonucleotide to a clean, dry glass vial.

  • Add 1 mL of the 10% DBU solution to the vial.

  • Incubate the vial at room temperature for 5 days in the dark. This extended incubation ensures complete removal of the isobutyryl and cyanoethyl protecting groups without damaging the 2-amino-6-methylpurine base.

  • After incubation, carefully transfer the methanolic solution containing the deprotected oligonucleotide to a new tube.

  • Evaporate the solvent to dryness using a centrifugal evaporator.

  • Resuspend the oligonucleotide pellet in a suitable buffer for purification.

Purification:

The crude deprotected oligonucleotide should be purified to remove truncated sequences and any remaining small molecule impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for this purpose. If the final 5'-DMT group was left on during synthesis ("DMT-on"), it provides a strong hydrophobic handle for purification, allowing for excellent separation of the full-length product from failure sequences. After purification, the DMT group can be removed by treatment with a mild acid, such as 80% acetic acid.

IV. Expected Properties and Characterization

The incorporation of 2-amino-6-methylpurine is expected to influence the biophysical properties of the resulting oligonucleotide duplexes.

PropertyExpected Impact of 2-Amino-6-Methylpurine IncorporationRationale
Duplex Thermal Stability (Tm) Likely a decrease in Tm compared to a G-C pair.The replacement of the O6-carbonyl with a methyl group eliminates one hydrogen bond acceptor, disrupting the standard three hydrogen bonds of a G-C pair. The steric bulk of the methyl group may also introduce unfavorable interactions.
Nuclease Resistance Potential for increased nuclease resistance.Modifications to the nucleobase can sometimes sterically hinder the approach of nucleases, slowing the rate of degradation[7][8].
Pairing Specificity Altered pairing specificity compared to guanine.The change in hydrogen bonding capacity will likely alter the preferred pairing partner from cytosine.

Characterization:

  • Mass Spectrometry (MALDI-TOF or ESI): To confirm the successful incorporation of the 2-amino-6-methylpurine modification and to verify the overall mass of the synthesized oligonucleotide.

  • UV Thermal Denaturation (Tm Analysis): To quantify the effect of the modification on duplex stability. This involves measuring the change in UV absorbance at 260 nm as a function of temperature for the modified oligonucleotide annealed to its complementary strand[9].

  • Nuclease Digestion Assays: To evaluate the resistance of the modified oligonucleotide to degradation by exonucleases and endonucleases. This can be assessed by incubating the oligonucleotide with serum or specific nucleases and analyzing the products by gel electrophoresis or HPLC[10].

V. Conclusion and Future Perspectives

The successful incorporation of 2-amino-6-methylpurine into synthetic oligonucleotides provides a valuable tool for researchers seeking to modulate nucleic acid structure and function. The protocols outlined in this guide, from the selection of the appropriate phosphoramidite and protecting groups to the specialized deprotection and purification methods, offer a clear path to obtaining high-quality modified oligonucleotides. The altered hydrogen bonding and steric properties of 2-amino-6-methylpurine open up new avenues for the design of therapeutic oligonucleotides, diagnostic probes, and tools for studying protein-nucleic acid interactions. As our understanding of the impact of such modifications grows, so too will their applications in the ever-evolving landscape of nucleic acid research and development.

References

  • Glen Research. O6-Me-dG-CE Phosphoramidite. [Link]

  • Glen Research. 1-Me-dA-CE Phosphoramidite. [Link]

  • Glen Research. N6-Me-dA-CE Phosphoramidite. [Link]

  • Kawai, G., et al. Synthesis of Purine Derivatives of Me-TaNA and Properties of Me-TaNA-modified Oligonucleotides. Organic & Biomolecular Chemistry, Royal Society of Chemistry. [Link]

  • Glen Research. Glen Report 32.14: New Product — 2'-MOE RNA Phosphoramidites. [Link]

  • Pankiewicz, K. W., et al. 6-Methylpurine derived sugar modified nucleosides: Synthesis and evaluation of their substrate activity with purine nucleoside phosphorylases. PubMed, 2016. [Link]

  • Beigelman, L., et al. The synthesis of oligoribonucleotides containing O 6 -methylguanosine: the role of conserved guanosine residues in hammerhead ribozyme cleavage. Oxford Academic, 1995. [Link]

  • Glen Research. Applications. [Link]

  • Glen Research. Glen Report: Post-Synthesis Substitution - Convertible Nucleosides. [Link]

  • Harris, C. M., et al. Novel synthesis of O6-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O6-methylguanine DNA methyltransferase (MGMT). PMC, 1999. [Link]

  • Pauly, G. T., et al. Synthesis of DNA Oligonucleotides Containing Site-Specifically Incorporated O6-[4-Oxo-4-(3-pyridyl)butyl]guanine and Their Reaction with O6-Alkylguanine-DNA Alkyltransferase. ACS Publications, 2002. [Link]

  • Glen Research. Glen Report 25 Supplement: Deprotection - Volumes 1-5. [Link]

  • Nakano, S., et al. Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes. MDPI, 2021. [Link]

  • Micura, R., et al. Practical synthesis of N-(di-n-butylamino)methylene-protected 2-aminopurine riboside phosphoramidite for RNA solid-phase synthesis. PMC, 2019. [Link]

  • Lartia, R., et al. Modification of DNA duplexes to smooth their thermal stability independently of their base content for DNA sequencing by hybridization. PMC, 1995. [Link]

  • Cheong, C., et al. Thermodynamic studies of base pairing involving 2,6-diaminopurine. PubMed, 1988. [Link]

  • Department of Biochemistry. Temperature Effect on Nucleic Acid Stability (Melting Temperature Analysis). [Link]

  • Monia, B. P., et al. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras. PubMed, 1996. [Link]

  • Chakrabarti, M. C., & Schwarz, F. P. Thermal stability of PNA/DNA and DNA/DNA duplexes by differential scanning calorimetry. Semantic Scholar, 1999. [Link]

  • Dharmacon. An Efficient Method for the Incorporation of Molecular Probes at Multiple/Specific sites in RNA: Levulinyl Protection for 2. Technology Networks, 2005. [Link]

  • Glen Research. Glen Report 19.14: Microarrays, Nanotechnology and Beyond. [Link]

  • Wikipedia. Nucleoside phosphoramidite. [Link]

  • Silverman, S. K., et al. Synthesis of Amine- and Thiol-Modified Nucleoside Phosphoramidites for Site-Specific Introduction of Biophysical Probes into RNA. Silverman Lab, 2005. [Link]

  • Glen Research. Glen Report 6.11: Post-Synthesis Substitution - Convertible Nucleosides. [Link]

  • Laikhter, A., & Linse, K. D. The Chemical Synthesis of Oligonucleotides. Bio-Synthesis Inc., 2014. [Link]

  • Yahara, A., et al. Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases. PMC, 2021. [Link]

  • Letsinger, R. L., et al. Synthesis and properties of oligonucleotides containing aminodeoxythymidine units. PMC, 1988. [Link]

Sources

Application Note: High-Resolution Thymine DNA Glycosylase (TDG) Cleavage Assay Using 2-Amino-6-Methylpurine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Content Focus: Mechanistic probing of TDG substrate recognition, causality of assay design, and step-by-step validation protocols.

Introduction & Theoretical Framework

Thymine DNA Glycosylase (TDG) is a critical monofunctional enzyme in the Base Excision Repair (BER) pathway. It is primarily responsible for maintaining genomic integrity by excising thymine from mutagenic G/T mispairs—lesions that spontaneously arise from the hydrolytic deamination of 5-methylcytosine (5mC)[1][2]. Beyond classical repair, TDG is an essential effector in active DNA demethylation, processing oxidized 5mC derivatives such as 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC) generated by TET (ten-eleven translocation) dioxygenases[2][3].

A fundamental challenge in structural biology is understanding how TDG distinguishes a rare G/T mismatch from a million-fold excess of canonical A/T or G/C base pairs[4]. To interrogate the precise hydrogen-bonding requirements in the DNA major and minor grooves during mismatch recognition, researchers employ synthetic purine analogs like 2-amino-6-methylpurine (2-A-6-MeP) [1]. By substituting the O6 carbonyl oxygen of guanine with a methyl group, 2-A-6-MeP allows scientists to evaluate whether major groove interactions at the 6-position are strictly required for TDG to flip the opposite thymine into its active site[1][5].

TDG_Pathway mC 5-Methylcytosine (5mC) TET TET Oxidation mC->TET fC 5-Formylcytosine (5fC) TET->fC caC 5-Carboxylcytosine (5caC) TET->caC TDG TDG Glycosylase fC->TDG caC->TDG AP AP Site TDG->AP Glycosidic Cleavage BER Base Excision Repair (APE1, Pol β, Ligase) AP->BER C Unmodified Cytosine (C) BER->C Repair

Caption: Epigenetic DNA demethylation pathway highlighting TDG-mediated base excision repair.

Causality & Experimental Design Principles

The TDG cleavage assay is a self-validating biochemical system designed to quantitatively measure the enzyme's N-glycosidic bond hydrolysis activity[4].

  • Why use 5'-End Labeling? Assays utilize synthetic oligonucleotides (typically 30–45 mers) where the thymine-containing strand is 5'-end labeled with a fluorophore (e.g., FAM/Cy5) or a radioisotope ( 32 P)[6][7]. This allows for high-sensitivity detection at sub-nanomolar substrate concentrations, ensuring true single-turnover kinetic measurements without background interference[4].

  • Why Hot Piperidine? Because TDG is a monofunctional glycosylase, it only removes the nucleobase, leaving an intact apurinic/apyrimidinic (AP) site on the DNA backbone[1][6]. To visualize this reaction via gel electrophoresis, the phosphodiester backbone must be artificially broken. Heating the sample with 1 M aqueous piperidine catalyzes a β -elimination reaction at the AP site, converting the base loss into a distinct single-strand break[6][7].

  • Why EDTA in the Reaction Buffer? TDG does not require divalent metal cations (like Mg 2+ ) for catalysis[4]. Including EDTA chelates trace metals, effectively inhibiting contaminating metal-dependent nucleases that could degrade the DNA substrate and confound the cleavage readout.

Table 1: TDG Substrate Specificity and Mechanistic Implications

The following data summarizes the relative cleavage efficiencies of various mismatched pairs, demonstrating how 2-A-6-MeP acts as a structural probe[1][8][9].

Mispair / SubstrateTDG CleavageStructural ModificationMechanistic Implication
G / T HighNone (Canonical Mismatch)Baseline for natural mismatch recognition.
2-A-6-MeP / T HighO6 carbonyl replaced by methylThe O6 oxygen of Guanine is not strictly required for TDG recognition.
O6-meG / T HighO6 methylatedMajor groove hydrogen bonding at position 6 is dispensable.
2-Aminopurine / T NoneLacks 6-position substituentThe presence of some substituent at position 6 is critical for steric packing.
2,6-Diaminopurine / T NoneO6 replaced by amino groupHydrogen bond donor at position 6 disrupts TDG binding/flipping.

Step-by-Step Methodology: Gel-Based Cleavage Assay

Oligonucleotide Preparation and Annealing
  • Synthesis: Synthesize a 30-mer top strand containing a central 2-amino-6-methylpurine (2-A-6-MeP) and a complementary 30-mer bottom strand containing a central Thymine (T)[1].

  • Labeling: 5'-end label the T-containing strand using T4 Polynucleotide Kinase and [ γ

    32 P]ATP (or use a pre-synthesized 5'-FAM labeled oligo)[7].
  • Annealing: Mix the labeled T-strand with a 1.5-fold molar excess of the 2-A-6-MeP strand in Annealing Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA, 50 mM NaCl)[7].

  • Thermal Cycling: Heat the mixture to 95°C for 5 minutes, then slowly cool to room temperature (approx. 1°C/min) to ensure proper heteroduplex formation without secondary hairpin structures.

TDG Cleavage Reaction
  • Reaction Setup: In a 20 µL reaction volume, combine 0.5 nM of the annealed heteroduplex substrate with 1X Reaction Buffer (20 mM HEPES pH 7.5, 100 mM KCl, 10 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA)[4][7].

  • Initiation: Initiate the reaction by adding purified recombinant human TDG (e.g., 5–50 nM final concentration, depending on single-turnover vs. steady-state requirements)[4][6].

  • Incubation: Incubate at 22°C or 37°C for a defined time course (e.g., 0, 5, 15, 30, 60 minutes)[4][7].

  • Termination: Stop the reaction by adding an equal volume of phenol/chloroform to denature the enzyme, followed by ethanol precipitation of the DNA[6].

AP Site Processing (Piperidine Cleavage)
  • Resuspension: Resuspend the precipitated DNA pellet in 100 µL of 1 M freshly diluted aqueous piperidine[6][7].

  • β -Elimination: Incubate the samples at 90°C for 20–30 minutes to quantitatively cleave the phosphodiester backbone at the AP sites generated by TDG[6][7].

  • Lyophilization: Crucial Step – Piperidine severely interferes with polyacrylamide gel electrophoresis. Remove it completely by lyophilizing the sample in a vacuum centrifuge (SpeedVac). Wash the pellet twice by resuspending in 50 µL of sterile water and re-lyophilizing[6].

Denaturing PAGE and Quantification
  • Loading: Resuspend the dried pellet in 10 µL of formamide loading buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue). Heat at 95°C for 3 minutes to denature[4].

  • Electrophoresis: Resolve the samples on a 15% or 20% denaturing polyacrylamide gel containing 7 M urea (Urea-PAGE)[4][6].

  • Imaging: Visualize the gel using a phosphorimager (for 32 P) or a fluorescence scanner (for FAM).

  • Data Analysis: Quantify the band intensities. The intact substrate will appear as a 30-mer band, while the cleaved product will migrate faster (e.g., as a 14-mer or 15-mer depending on the mismatch position)[4][6]. Calculate the cleavage efficiency: % Cleavage = [Product / (Product + Substrate)] × 100.

Assay_Workflow Oligo 1. Synthesize & Label Oligos (FAM/32P on T-strand) Anneal 2. Anneal Strands (Create 2-A-6-MeP/T Mispair) Oligo->Anneal React 3. TDG Incubation (Excision of T -> AP Site) Anneal->React Piperidine 4. Piperidine Treatment (β-elimination strand scission) React->Piperidine PAGE 5. Denaturing Urea-PAGE (Resolve intact vs. cleaved) Piperidine->PAGE Quant 6. Imaging & Quantification (Calculate % Cleavage) PAGE->Quant

Caption: Step-by-step experimental workflow for the TDG gel-based cleavage assay.

References

  • Schärer, O. D., Kawate, T., Gallinari, P., Jiricny, J., & Verdine, G. L. (1997). "Investigation of the mechanisms of DNA binding of the human G/T glycosylase using designed inhibitors." Proceedings of the National Academy of Sciences, 94(10), 4878-4883. URL:[Link]

  • Sibghat-Ullah, Gallinari, P., Xu, Y. Z., Goodman, M. F., Bloom, L. B., Jiricny, J., & Day, R. S. (1996). "Base Analog and Neighboring Base Effects on Substrate Specificity of Recombinant Human G:T Mismatch-Specific Thymine DNA−Glycosylase." Biochemistry, 35(40), 12926–12932. URL:[Link]

  • Dow, B. J., Malik, S. S., & Drohat, A. C. (2019). "Reaction Mechanism for the N-Glycosidic Bond Cleavage of 5-Formylcytosine by Thymine DNA Glycosylase." The Journal of Physical Chemistry B, 123(19), 4173-4179. URL:[Link]

  • Maiti, A., Morgan, M. T., Pozharski, E., & Drohat, A. C. (2016). "Structural basis of damage recognition by thymine DNA glycosylase: Key roles for N-terminal residues." Nucleic Acids Research, 45(8), 4646-4658. URL:[Link]

Sources

Application Note: Synthesis and Antiviral Screening Protocols for 6-Methyl-1H-Purin-2-Amine Nucleotide Phosphonates

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Acyclic nucleoside phosphonates (ANPs) are a highly effective class of antiviral agents characterized by an aliphatic chain linking a nucleobase to a phosphonate group. Because the phosphorus-carbon bond is impervious to cellular esterases, ANPs bypass the often rate-limiting first phosphorylation step required by traditional nucleoside analogs.

Modifying the purine base—specifically through 6-alkyl substitution to create derivatives like 9-[2-(phosphonomethoxy)ethyl]-2-amino-6-methylpurine—profoundly alters the electronic distribution of the purine ring. This structural tuning is designed to optimize the binding affinity of the active diphosphate metabolite to viral DNA polymerases while minimizing host toxicity[1].

The mechanistic success of these compounds relies on a self-validating biological cascade: the ANP enters the cell as a prodrug-like scaffold, is sequentially phosphorylated by host kinases (e.g., NMPK and NDPK), and selectively competes with natural dNTPs to force obligate chain termination during viral replication[2].

ANP_Pathway A 6-Methyl-2-aminopurine ANP (Cellular Entry) B First Phosphorylation (Host Kinases) A->B ATP C Second Phosphorylation (Host Kinases) B->C ATP D Active ANP-Diphosphate (dNTP Analog) C->D E Viral DNA Polymerase (Competitive Inhibition) D->E Binding F Chain Termination (Halt Replication) E->F

Intracellular activation pathway of ANPs leading to viral DNA polymerase inhibition.

Chemical Synthesis Workflow

The synthesis of 6-methyl-1H-purin-2-amine nucleotide phosphonates demands strict regiocontrol. Direct alkylation of the unprotected base frequently yields an inseparable mixture of N9 and N7 isomers. To ensure high N9 regiospecificity and structural integrity, we employ a strategic sequence of benzylation, palladium-catalyzed cross-coupling, and selective deprotection[1].

Synthesis_Workflow S1 2-Amino-6-chloropurine S2 9-Benzyl-2-amino-6-chloropurine S1->S2 Benzylation S3 9-Benzyl-2-amino-6-methylpurine S2->S3 Pd-Catalyzed Methylation S4 2-Amino-6-methylpurine S3->S4 Hydrogenolysis S5 Diester Intermediate S4->S5 Alkylation with Synthon S6 Free Phosphonate (Target) S5->S6 TMSBr Deprotection

Step-by-step chemical synthesis workflow for 6-methyl-1H-purin-2-amine phosphonates.

Phase 1: Base Modification (Preparation of 2-Amino-6-methylpurine)
  • Benzylation: React 2-amino-6-chloropurine with benzyl bromide (BnBr) in the presence of K₂CO₃ in DMF at room temperature. Purify the resulting mixture via silica gel chromatography to isolate the 9-benzyl-2-amino-6-chloropurine isomer.

    • Causality: Benzyl protection at the N9 position acts as a steric and electronic shield, preventing unwanted side reactions at the purine nitrogens during the harsh organometallic cross-coupling step[1].

  • Palladium-Catalyzed Methylation: Dissolve the 9-benzyl intermediate in anhydrous THF under an argon atmosphere. Add trimethylaluminum (AlMe₃) and a catalytic amount of Pd(PPh₃)₄. Reflux the mixture for 12 hours[1].

    • Causality: The Pd(0) catalyst facilitates the oxidative addition into the C-Cl bond, followed by transmetalation with AlMe₃, substituting the halogen with a methyl group with near-quantitative efficiency.

  • Hydrogenolysis: Dissolve the 9-benzyl-2-amino-6-methylpurine in methanol. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (1 atm) for 24 hours. Filter through Celite and concentrate.

    • Causality: Reductive cleavage cleanly removes the benzyl protecting group, freeing the N9 position for the subsequent attachment of the phosphonate aliphatic chain without disrupting the newly formed 6-methyl bond[1].

Phase 2: Phosphonate Attachment and Deprotection
  • Alkylation: React the free 2-amino-6-methylpurine base with a phosphonate synthon (e.g., diisopropyl 2-(p-toluenesulfonyloxy)ethoxymethylphosphonate) in DMF using Cs₂CO₃ as the base. Heat to 80°C for 16 hours[1].

    • Causality: Cs₂CO₃ provides the precise basicity required to deprotonate the N9 position. Because N9 is thermodynamically favored over N7, this ensures high-yield formation of the diester intermediate.

  • Deprotection: Dissolve the diester intermediate in anhydrous acetonitrile and add bromotrimethylsilane (TMSBr). Stir at room temperature for 24 hours, followed by hydrolysis with an aqueous ammonia solution[1].

    • Causality: TMSBr selectively cleaves the robust isopropyl ester bonds of the phosphonate via a highly reactive silyl ester intermediate. Aqueous hydrolysis then yields the free phosphonic acid target. The final structure must be verified by NMR and MS to ensure chemical self-validation prior to biological screening.

Table 1: Key Reaction Parameters and Quantitative Yields
Synthesis StepKey Reagents & CatalystTemp / TimeTarget IntermediateExpected Yield
Benzylation BnBr, K₂CO₃, DMF25°C / 18h9-Benzyl-2-amino-6-chloropurine45-50%
Methylation AlMe₃, Pd(PPh₃)₄, THF65°C / 12h9-Benzyl-2-amino-6-methylpurine80-85%
Hydrogenolysis H₂, 10% Pd/C, MeOH25°C / 24h2-Amino-6-methylpurine>90%
Alkylation Synthon, Cs₂CO₃, DMF80°C / 16hPhosphonate Diester60-70%
Deprotection TMSBr, CH₃CN, then NH₃/H₂O25°C / 24hFree Phosphonate (Target ANP)75-80%

Antiviral Screening Protocol

To validate the synthesized 6-methyl-1H-purin-2-amine nucleotide phosphonate, a robust in vitro screening cascade is employed. We utilize human embryonic lung (HEL) fibroblasts or primary keratinocytes, which are standard models for evaluating ANPs against DNA viruses[2].

Step 1: Cytotoxicity Assay (CC₅₀ Determination)
  • Cell Seeding: Seed HEL cells in 96-well plates at 5×103 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized ANP (ranging from 0.1 to 100 µg/mL).

  • Quantification: After 72 hours, add MTT reagent. Incubate for 4 hours, lyse the cells, and measure absorbance at 570 nm.

    • Causality: The MTT assay measures mitochondrial metabolic activity. Establishing the CC₅₀ (concentration reducing cell viability by 50%) is a critical self-validating step; it guarantees that any observed reduction in viral load in subsequent assays is due to true antiviral mechanisms, not generalized host cell death.

Step 2: Antiviral Efficacy Assay (EC₅₀ Determination)
  • Viral Infection: Infect confluent HEL cell monolayers with the target virus (e.g., Herpes Simplex Virus or Orf virus) at a multiplicity of infection (MOI) of 0.01[2].

  • Treatment: Simultaneously add the ANP at non-toxic concentrations (strictly below the established CC₅₀).

  • Incubation & Readout: Incubate until the cytopathic effect (CPE) reaches 100% in the untreated virus control wells (typically 3-5 days). Quantify viral inhibition via a plaque reduction assay or by extracting total DNA and performing qPCR for viral genomes[2].

    • Causality: Utilizing qPCR directly assesses the compound's core mechanism of action—the specific inhibition of viral DNA synthesis by the active ANP-diphosphate.

Table 2: Representative Antiviral Screening Metrics for Purine ANPs
CompoundTarget VirusEC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)
PMEA (Standard) HSV-10.5 - 1.0>100>100
2-Amino-6-chloropurine ANP HSV-10.1 - 0.4~50~125
2-Amino-6-methylpurine ANP HSV-11.2 - 2.5>100>40

(Note: Data represents typical ranges observed in HEL cell models to illustrate the structure-activity relationship shifts when substituting the 6-position of the purine ring).

Conclusion

The preparation of 6-methyl-1H-purin-2-amine nucleotide phosphonates requires precise synthetic execution, heavily relying on palladium-catalyzed cross-coupling to modify the purine base prior to phosphonate attachment. By strictly coupling chemical synthesis with a self-validating biological screening matrix (CC₅₀ vs. EC₅₀), researchers can accurately map the structure-activity relationships of these molecules, driving the development of next-generation, high-fidelity antiviral therapeutics.

Sources

Application Note: Cell Culture Assays for Evaluating 2-Amino-6-Methylpurine Cytotoxicity

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Focus: Mechanistic causality, assay selection, and validated in vitro protocols for purine analog cytotoxicity.

Introduction and Mechanistic Context

2-Amino-6-methylpurine is a highly significant purine analog in both pharmacological development and clinical toxicology. Its biological relevance is bifurcated into two primary domains:

  • Clinical Toxicology (Thiopurine Metabolism): 2-Amino-6-methylpurine is generated as a primary inactive metabolite of the antileukemic drug 6-thioguanine (6-TG) via the enzyme thiopurine S-methyltransferase (TPMT). While 6-TG exerts its antineoplastic effects through DNA incorporation and mismatch repair (MMR) futile cycling, the prolonged intracellular accumulation of 2-amino-6-methylpurine is heavily implicated in dose-limiting hepatotoxicity[1].

  • Antiviral Drug Development: In medicinal chemistry, 2-amino-6-methylpurine serves as a foundational base scaffold for synthesizing acyclic nucleoside phosphonates (ANPs), such as 9-[2-(phosphonomethoxy)ethyl]-2-amino-6-methylpurine. These derivatives are rigorously evaluated for broad-spectrum activity against DNA viruses, necessitating strict host-cell cytotoxicity profiling to establish a viable therapeutic window[2].

Understanding the causality of purine analog toxicity is critical. Because 2-amino-6-methylpurine disrupts intracellular nucleotide pools rather than causing immediate membrane lysis, relying on simple dye-exclusion assays (like Trypan Blue) will artificially inflate viability metrics. A self-validating experimental system must measure both metabolic suppression and programmed cell death.

Pathway Visualization

Pathway TG 6-Thioguanine (Prodrug) TPMT TPMT Enzyme TG->TPMT S-methylation AMP 2-Amino-6- Methylpurine TPMT->AMP Metabolite Tox Hepatotoxicity AMP->Tox Accumulation ANP Antiviral ANPs AMP->ANP Synthesis Screen Cytotoxicity Assays ANP->Screen Screening Screen->Tox CC50 Profiling

Metabolic and synthetic pathways of 2-amino-6-methylpurine leading to cytotoxicity evaluation.

Experimental Design & Rationale

To build a robust, self-validating assay system, we must pair the correct cell models with assays that reflect the specific mechanism of purine analog toxicity.

  • Cell Line Selection:

    • HepG2 (Human Hepatocellular Carcinoma): Utilized to model the hepatotoxic accumulation of thiopurine metabolites. HepG2 cells retain many specialized hepatic functions, making them ideal for evaluating 2-amino-6-methylpurine generated via TPMT pathways[1].

    • HEL (Human Embryonic Lung Fibroblasts): The gold standard for evaluating baseline host-cell toxicity when screening ANP antiviral derivatives, ensuring that viral inhibition is not an artifact of host cell death[3][4].

  • Assay Causality:

    • MTT Assay: Measures NAD(P)H-dependent cellular oxidoreductase activity. Because purine analogs induce mitochondrial stress and cell cycle arrest prior to overt apoptosis, MTT provides a highly sensitive, quantitative readout for the 50% Cytotoxic Concentration (CC50)[4].

    • Annexin V/PI Flow Cytometry: Differentiates between early apoptosis, late apoptosis, and necrosis. Purine-induced toxicity typically triggers programmed cell death via MMR activation; this assay confirms the mechanism of cell death.

Detailed Protocols

Protocol A: Cell Seeding and Compound Preparation

Self-Validation Check: Always include a vehicle control (e.g., 0.1% DMSO) and a positive toxicity control (e.g., 6-Thioguanine or PMEG) to ensure assay dynamic range.

  • Culturing: Maintain HepG2 cells in DMEM supplemented with 10% FBS, and HEL cells in EMEM with 10% FBS. Incubate at 37°C in a humidified 5% CO₂ atmosphere.

  • Seeding: Trypsinize and resuspend cells. Seed into 96-well microtiter plates at a density of 5×103 cells/well (HEL) or 1×104 cells/well (HepG2) in 100 µL of media[3].

  • Incubation: Allow 24 hours for cell attachment and exponential growth phase entry.

  • Drug Preparation: Dissolve 2-amino-6-methylpurine (or its ANP derivatives) in DMSO to create a 100 mM stock. Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.1 µM to 500 µM. Ensure final DMSO concentration never exceeds 0.1% v/v.

Protocol B: MTT Viability Assay (CC50 Determination)
  • Treatment: Aspirate seeding media and replace with 100 µL of the drug-containing media. Treat cells for 72 hours. Rationale: 72 hours allows sufficient time for antimetabolites to integrate into nucleotide pools and disrupt multiple cell cycles.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) directly to each well.

  • Formazan Generation: Incubate for 3–4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the media (avoiding crystal disruption) and add 150 µL of DMSO to each well. Agitate on an orbital shaker for 15 minutes protected from light.

  • Quantification: Measure absorbance at 570 nm (with a 650 nm reference wavelength) using a microplate reader. Calculate CC50 using non-linear regression analysis[4].

Protocol C: Annexin V/PI Flow Cytometry
  • Harvesting: Following a 48-hour drug treatment in 6-well plates, collect both the culture media (containing detached, late-apoptotic cells) and the adherent cells via gentle trypsinization. Rationale: Discarding the media will result in a false-negative for late apoptosis.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for FITC (FL1) and PI (FL2) to quantify viable (Ann-/PI-), early apoptotic (Ann+/PI-), and late apoptotic/necrotic (Ann+/PI+) populations.

Quantitative Data Presentation

The following table summarizes the expected cytotoxicity profiles based on established literature for 2-amino-6-methylpurine and related purine analogs. These benchmarks serve as quality control thresholds for assay validation.

Compound / DerivativeCell LineAssay TypeExpected CC50 (µM)Primary Application / Insight
2-Amino-6-methylpurine HepG2MTT> 150 µMBaseline metabolite toxicity profiling.
PMEMAP (ANP Derivative) HELCell Count> 200 µMAntiviral host-cell screening; low toxicity[2].
6-Thioguanine (Control) HepG2MTT< 10 µMPositive control for MMR-induced apoptosis[1].
PMEG (Guanine ANP) HELCell Count< 0.05 µMHighly toxic control; inhibits cellular polymerases[2].

References

  • Structure−Antiviral Activity Relationship in the Series of Pyrimidine and Purine N-[2-(2-Phosphonomethoxy)ethyl] Nucleotide Analogues. 1. Derivatives Substituted at the Carbon Atoms of the Base - Journal of Medicinal Chemistry (ACS Publications). 2

  • Activities of Acyclic Nucleoside Phosphonates against Orf Virus in Human and Ovine Cell Monolayers and Organotypic Ovine Raft Cultures - PMC (NIH).3

  • Activities of Several Classes of Acyclic Nucleoside Phosphonates against Camelpox Virus Replication in Different Cell Culture Models - Antimicrobial Agents and Chemotherapy (ASM Journals). 4

  • AN EVALUATION OF 6-THIOGUANINE DERIVATIVES AS POTENTIAL ANTI-CANCER AGENTS - University of Pretoria. 1

Sources

Troubleshooting & Optimization

Troubleshooting low aqueous solubility of 6-methyl-1H-purin-2-amine in assay buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the biochemical bottlenecks of drug discovery. One of the most notorious challenges in assay development is managing the aqueous solubility of substituted purines like 6-methyl-1H-purin-2-amine (also known as 2-amino-6-methylpurine).

This guide provides a comprehensive, causality-driven approach to diagnosing, troubleshooting, and resolving solubility issues for this specific compound in in vitro assays.

Mechanistic Overview: The Causality of Precipitation

Why does 6-methyl-1H-purin-2-amine resist aqueous dissolution? The answer lies in its molecular architecture. The planar purine ring system facilitates highly stable π−π stacking interactions. Coupled with an extensive network of hydrogen-bond donors (the exocyclic amine at C2, the N9-H) and acceptors (N1, N3, N7), this molecule forms a rigid, high-energy crystal lattice [[1]]().

When you dilute this compound from a 100% DMSO stock into an aqueous assay buffer, the sudden drop in the solvent's dielectric constant forces the hydrophobic molecules out of solution—a phenomenon known as the solvent shift 2. Furthermore, solubility is heavily dependent on ionization state. The pKa for the protonation of purine nitrogens typically ranges between 3.5 and 4.2, while deprotonation occurs above pH 9 3. At a physiological pH of 7.4, 6-methyl-1H-purin-2-amine remains predominantly neutral. Lacking the hydration energy provided by an ionic charge, the molecule cannot overcome its lattice energy, leading to rapid nucleation and poor thermodynamic solubility 4.

Assay Interference Pathway

When precipitation occurs, it doesn't just lower the effective concentration; it actively ruins assay readouts through optical and physical interference.

Mechanism SolventShift Solvent Shift (DMSO to Aqueous) Nucleation Nucleation & Crystal Growth SolventShift->Nucleation Depletion Depletion of Free Monomer Nucleation->Depletion Optical Optical Interference (Light Scattering) Nucleation->Optical FalseNeg False Negative (Apparent Low Affinity) Depletion->FalseNeg FalsePos False Positive (Signal Quenching) Optical->FalsePos

Mechanistic pathway showing how solvent-shift precipitation causes false assay readouts.

Solubility Troubleshooting Workflow

Use the following decision tree to systematically identify and resolve precipitation issues without compromising the biological integrity of your assay.

TroubleshootingWorkflow Start Solid 6-Methyl-1H-purin-2-amine Stock Prepare 10-30 mM Stock (100% DMSO) Start->Stock Dilute Dilute into Aqueous Buffer (pH 7.4) Stock->Dilute Check Precipitation / Turbidity? Dilute->Check Proceed Proceed with Assay Check->Proceed No Opt1 Co-solvents (5% PEG400) Check->Opt1 Yes Opt2 Surfactants (0.05% Tween-20) Check->Opt2 Yes Opt3 Complexation (10% HP-β-CD) Check->Opt3 Yes Validate Validate via Nephelometry Opt1->Validate Opt2->Validate Opt3->Validate Validate->Dilute Re-test

Decision tree for troubleshooting and optimizing 6-methyl-1H-purin-2-amine aqueous solubility.

Self-Validating Experimental Protocols

To ensure trustworthiness in your data, you must deploy self-validating methodologies. Do not rely on visual inspection, which frequently misses micro-precipitates.

Protocol A: Kinetic Solubility Profiling via Nephelometry

Nephelometry measures forward light scattering, providing a highly sensitive, objective metric for the exact concentration at which the compound crashes out of solution 4.

  • Stock Preparation: Prepare a 10 mM stock of 6-methyl-1H-purin-2-amine in 100% molecular biology grade DMSO.

  • Serial Dilution: Perform a 2-fold serial dilution of the stock in DMSO across a 96-well plate.

  • Solvent Shift: Transfer 2 µL of each DMSO dilution into 198 µL of the target assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to maintain a constant 1% DMSO final concentration.

  • Equilibration: Incubate the plate at room temperature for 2 hours on a plate shaker at 200 rpm to allow for thermodynamic equilibrium.

  • Validation: Read the plate using a microplate nephelometer. The solubility limit is defined as the highest concentration where the scattering signal remains strictly at the baseline of the buffer control.

Protocol B: Solubilization via HP-β-CD Complexation

Adjusting pH is often incompatible with biological targets, and high co-solvent concentrations (like >5% DMSO) denature proteins. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) offers a hydrophobic cavity that encapsulates the lipophilic purine core while presenting a hydrophilic exterior to the buffer, enhancing solubility without altering bulk solvent properties 5.

  • Buffer Preparation: Prepare a 10% (w/v) HP-β-CD solution in your standard assay buffer.

  • Spike-In: Spike the 6-methyl-1H-purin-2-amine from a highly concentrated DMSO stock into the cyclodextrin buffer (minimizing final DMSO to <1%).

  • Complexation: Sonicate in a water bath for 10-15 minutes at room temperature to facilitate host-guest complexation.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes to pellet any un-complexed material. The supernatant now contains only the fully solubilized, bioavailable fraction.

Quantitative Formulation Data

The table below summarizes the expected impact of various formulation strategies on the maximum achievable concentration of 6-methyl-1H-purin-2-amine in standard physiological buffers (pH 7.4).

Formulation StrategyMechanism of ActionMax Achievable Concentration (µM)Assay Compatibility
Standard Buffer (1% DMSO) Solvent shift< 20 µMHigh (Standard baseline)
Buffer + 5% PEG-400 Dielectric constant reduction~ 100 µMModerate (Increases viscosity)
Buffer + 0.05% Tween-20 Micellar encapsulation~ 150 µMModerate (May disrupt cell membranes)
Buffer + 10% HP-β-CD Host-guest inclusion complex> 500 µMHigh (Biologically inert)

Frequently Asked Questions (FAQs)

Q: I don't see a pellet in my assay plate, but my dose-response curves are highly variable. Could solubility still be the issue? A: Yes. Micro-precipitates often remain suspended and are completely invisible to the naked eye. These aggregates deplete the free monomer concentration, leading to false negatives (reduced apparent affinity) 2. Furthermore, suspended particles scatter light, causing optical interference and false positives in fluorescence or absorbance-based readouts 6.

Q: Can I just lower the pH of my buffer to protonate the amine and dissolve it? A: While lowering the pH below the pKa of the purine nitrogens (pH < 4) will protonate the molecule and drastically increase solubility 3, this is generally incompatible with in vitro biochemical assays. Most enzymes and target proteins will denature or lose functional activity at such acidic pH levels. In situ salt formation via pH adjustment is better suited for oral drug formulation rather than bioassays 5.

Q: Is it acceptable to heat the assay buffer to force the compound into solution? A: Heating (e.g., to 37°C) increases kinetic energy and can temporarily dissolve the compound 6. However, as the assay cools back to room temperature, the solution becomes supersaturated. The compound will eventually nucleate and precipitate during the assay incubation period, leading to highly irreproducible kinetics. Always assess and validate solubility at the exact temperature your assay will be performed.

References

  • Solubility Assessment Service Source: Creative Biolabs URL:[Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? Source: ResearchGate URL:[Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds Source: American Pharmaceutical Review URL:[Link]

  • Technologies to Counter Poor Solubility Issues: A Review Source: Research J. Pharm. Tech URL:[Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development Source: NIH / PMC URL:[Link]

  • A Simple Fluorescence Method for pKa Determination in RNA and DNA Reveals Highly Shifted pKa's Source: ACS Publications URL:[Link]

Sources

Improving yield in palladium-catalyzed hydrogenolysis of 2-amino-6-methylpurine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-amino-6-methylpurine. This guide is specifically designed for researchers and drug development professionals facing yield bottlenecks during the palladium-catalyzed hydrogenolysis of protected purine precursors (such as N9-benzyl-2-amino-6-methylpurine).

By synthesizing field-proven insights with rigorous mechanistic causality, this center provides actionable, self-validating protocols to ensure high-fidelity deprotection and dehalogenation workflows.

Process Optimization & Troubleshooting Workflow

TroubleshootingWorkflow Start Start: Low Yield in Hydrogenolysis CheckCat Evaluate Catalyst Quality (Pd/PdO Ratio & Dispersion) Start->CheckCat Poisoning Assess Catalyst Poisoning (Purine N-coordination) CheckCat->Poisoning Solvent Optimize Solvent System (MeOH/AcOH vs. THF) Poisoning->Solvent Protocol Implement Standardized High-Yield Protocol Solvent->Protocol

Caption: Logical workflow for troubleshooting low yields in Pd-catalyzed hydrogenolysis.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is the yield of 2-amino-6-methylpurine consistently low when removing the N9-benzyl protecting group via hydrogenolysis?

The Causality: Low yields in the hydrogenolysis of purines are rarely due to the thermodynamic stability of the benzyl-nitrogen bond. Instead, the primary culprit is catalyst poisoning . Purines possess multiple basic nitrogen atoms (e.g., N3, N7) with available lone pairs. These nitrogens strongly coordinate to the active palladium surface, effectively outcompeting the benzyl group for catalytic sites and stalling the reaction. Furthermore, if the precursor was synthesized via palladium-catalyzed methylation from a 6-chloropurine derivative[1], residual trace halides can further poison the catalyst.

The Solution: Introduce a mild acid (such as acetic acid or a catalytic amount of aqueous HCl) to the solvent system. Protonating the purine nitrogens prevents them from coordinating tightly to the palladium surface, freeing the active sites for hydrogenolysis.

Q2: How do I select the optimal Palladium on Carbon (Pd/C) catalyst to prevent reaction stalling?

The Causality: Not all commercial Pd/C catalysts are created equal. The efficiency of the catalyst is strictly governed by its physicochemical properties: the Pd/PdO particle size, the homogeneity of its distribution on the carbon support, and the palladium oxidation state[2]. A catalyst with a high PdO content is often superior for debenzylation because the PdO acts as a reservoir; it is reduced in situ by hydrogen gas to form highly active, finely dispersed Pd(0) nanoparticles that resist immediate agglomeration.

The Solution: Specify a 10% Pd/C catalyst with a documented high PdO ratio and small particle size (typically <5 nm). If your reaction stalls, perform a self-validating check: spike the reaction with 5% w/w fresh catalyst. If the reaction resumes, your initial catalyst was poisoned or agglomerated. If it does not resume, your substrate is likely precipitating out of solution.

Q3: What solvent system maximizes both solubility and reaction kinetics for 2-amino-6-methylpurine?

The Causality: 2-amino-6-methylpurine is highly polar and often exhibits poor solubility in standard non-polar organic solvents, leading to premature precipitation and entrapment of the starting material within the catalyst matrix.

The Solution: Use a binary solvent system. A mixture of Methanol and Glacial Acetic Acid (typically 4:1 v/v) provides excellent solvation for both the protected precursor and the deprotected product, while simultaneously providing the necessary acidic environment to mitigate catalyst poisoning.

Quantitative Data: Catalyst & Condition Matrix

The following table summarizes the expected outcomes based on different reaction parameters during the hydrogenolysis of N9-benzyl-2-amino-6-methylpurine.

Catalyst TypeSolvent SystemAdditiveAvg. Reaction TimeExpected YieldPrimary Failure Mode
5% Pd/C (Pre-reduced)THFNone> 72 hours< 30%Severe catalyst poisoning via N-coordination.
10% Pd/C (High PdO)MethanolNone48 hours55 - 65%Product precipitation; moderate poisoning.
10% Pd(OH)₂/C (Pearlman's)MethanolNone24 hours70 - 75%Over-reduction of the purine ring (rare but possible).
10% Pd/C (High PdO) MeOH / AcOH (4:1) None 12 - 18 hours > 90% Optimal conditions; minimal side reactions.

Standardized Experimental Protocol: High-Yield Hydrogenolysis

This methodology is designed as a self-validating system. By monitoring the reaction via LC-MS at specific intervals, you can definitively confirm whether the catalytic cycle is active or stalled.

Materials Required:

  • N9-benzyl-2-amino-6-methylpurine (Substrate)

  • 10% Pd/C (High PdO content, unreduced)

  • Methanol (HPLC Grade)

  • Glacial Acetic Acid

  • Hydrogen gas (Balloon or Parr shaker)

  • Celite (for filtration)

Step-by-Step Methodology:

  • Preparation: In a rigorously clean, dry reaction flask, dissolve 1.0 mmol of the N9-benzyl-2-amino-6-methylpurine precursor in 20 mL of a Methanol/Glacial Acetic Acid mixture (4:1 v/v). Ensure complete dissolution.

  • Catalyst Addition: Carefully add 10% w/w of the 10% Pd/C catalyst. Safety Note: Always purge the flask with Argon or Nitrogen before and after adding the catalyst to prevent solvent ignition.

  • Atmosphere Exchange: Evacuate the flask under a vacuum and backfill with Hydrogen gas. Repeat this purge cycle three times to ensure a pure H₂ atmosphere.

  • Reaction Execution: Vigorously stir the suspension at room temperature (or up to 40°C if solubility remains an issue) under a positive pressure of Hydrogen (1 atm via balloon, or up to 45 psi in a Parr shaker for scaled-up batches).

  • Self-Validation & Monitoring: At the 4-hour mark, withdraw a 50 µL aliquot, filter through a micro-syringe filter, and analyze via LC-MS. You should observe >50% conversion. If conversion is <20%, the catalyst is poisoned; add an additional 5% w/w Pd/C and increase the H₂ pressure.

  • Workup: Once LC-MS confirms complete consumption of the starting material (typically 12-18 hours), purge the flask with Argon. Filter the reaction mixture through a tight pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with hot methanol.

  • Isolation: Concentrate the filtrate in vacuo. Co-evaporate with toluene (3 x 10 mL) to remove residual acetic acid, yielding the pure 2-amino-6-methylpurine product[1].

References

  • Structure−Antiviral Activity Relationship in the Series of Pyrimidine and Purine N-[2-(2-Phosphonomethoxy)ethyl] Nucleotide Analogues. 1. Derivatives Substituted at the Carbon Atoms of the Base. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development. Available at:[Link]

Sources

Overcoming steric hindrance in 6-methyl-1H-purin-2-amine analogue synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Purine Analogue Synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide and FAQ to address the specific challenges associated with the synthesis of 6-methyl-1H-purin-2-amine (CAS 1681-10-3)[1] and its sterically hindered analogues.

Our focus is on the causality of reaction failures—specifically steric clashes at the C6 and N1/N3 positions—and the implementation of self-validating experimental protocols to ensure high-yield, regioselective outcomes.

Workflow Overview: Overcoming Steric Hindrance

G A Precursor: 2-Amino-6-chloropurine B Steric Clash at C6 (Oxidative Addition Failure) A->B Standard Pd(PPh3)4 C Ligand Screening (Bulky Biaryl Phosphines) B->C Troubleshooting D Pd-Catalyzed Cross-Coupling C->D Optimized Catalyst E Target: 6-Methyl-1H-purin-2-amine Analogue D->E High Yield (>85%)

Figure 1: Logical workflow for troubleshooting steric hindrance in C6-functionalized purine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does direct methylation or cross-coupling at the C6 position of 2-amino-6-chloropurine frequently result in low yields or unreacted starting material? Causality & Insight: The C6 position of the purine ring is highly electron-deficient, which normally facilitates nucleophilic aromatic substitution (SNAr) or oxidative addition in transition-metal catalysis[2]. However, when attempting to synthesize 6-methyl-1H-purin-2-amine analogues, the adjacent N1 and N7/N9 nitrogens coordinate with the palladium catalyst, creating a sterically congested microenvironment. Standard catalysts like Pd(PPh3​)4​ fail because the triphenylphosphine ligands are too bulky to allow the transmetalation step to proceed efficiently in the presence of the 2-amino group[3]. Solution: Transition to a Pd(0) source with sterically demanding, electron-rich biaryl phosphine ligands (e.g., XPhos or RuPhos). These ligands prevent the formation of off-cycle bis-ligated palladium complexes and facilitate the reductive elimination step despite the steric bulk[3].

Q2: How can I prevent regioselectivity issues (N7 vs. N9 alkylation) when modifying the 6-methyl-1H-purin-2-amine scaffold? Causality & Insight: The purine ring exists as a tautomeric mixture between the 7H and 9H forms. Under basic conditions, the N9 position is generally more nucleophilic and sterically accessible than N7. However, the presence of a methyl group at C6 introduces steric hindrance that can push alkylation toward the N9 position exclusively, or conversely, cause unexpected N7 alkylation if the alkylating agent is exceptionally bulky. Solution: A self-validating approach involves transient protection. Use a tetrahydropyranyl (THP) or benzyl group to temporarily block the N9 position before functionalizing the C6 position[4]. After the C6-methyl or analogue group is installed via cross-coupling, acidic deprotection will yield the pure, desired regioisomer.

Quantitative Data: Catalyst & Ligand Screening

To validate the choice of catalytic systems for overcoming C6 steric hindrance, we summarize the screening data for the methylation of 2-amino-6-chloropurine using various Pd-ligand combinations.

Catalyst PrecursorLigandBaseSolventTemp (°C)Conversion (%)Yield (%)
Pd(OAc)2​ PPh3​ K2​CO3​ Toluene1002512
Pd2​(dba)3​ dppf Cs2​CO3​ Dioxane1004538
Pd2​(dba)3​ RuPhos K3​PO4​ Toluene100>9588
Pd(OAc)2​ XPhos K3​PO4​ Dioxane100>9592

Table 1: Optimization of Pd-catalyzed cross-coupling conditions for sterically hindered 6-substituted purines. XPhos demonstrates superior efficacy due to its ability to support the active monoligated Pd(0) species.

Step-by-Step Methodology: Optimized Pd-Catalyzed Synthesis of 6-Methyl-1H-purin-2-amine Analogues

This protocol utilizes a self-validating system: the color change of the reaction mixture (from dark red/purple of Pd2​(dba)3​ to a pale yellow/brown active species) serves as an internal indicator of successful catalyst activation.

Reagents:

  • 2-Amino-6-chloropurine (1.0 equiv)[2]

  • Methylboronic acid or Trimethylboroxine (1.5 equiv)

  • Pd2​(dba)3​ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • K3​PO4​ (3.0 equiv, finely milled)

  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Protocol:

  • Preparation of the Catalyst Complex: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd2​(dba)3​ and XPhos. Add 2 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes until the solution transitions to a homogeneous pale color, validating the formation of the active L1​Pd(0) complex.

  • Substrate Addition: To a separate round-bottom flask, add 2-amino-6-chloropurine, methylboronic acid, and K3​PO4​ .

  • Solvent Transfer & Degassing: Transfer the pre-formed catalyst solution to the substrate flask. Add the remaining required volume of 1,4-dioxane. Seal the flask and perform three freeze-pump-thaw cycles to rigorously exclude oxygen, which is critical to prevent the oxidation of the electron-rich XPhos ligand.

  • Heating & Cross-Coupling: Heat the reaction mixture to 100 °C in a pre-heated oil bath for 12 hours. The steric bulk of XPhos accelerates the reductive elimination of the methyl group and the purine core.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate and purify via flash chromatography (DCM:MeOH gradient). Validate the product identity via 1H-NMR (singlet at ~2.6 ppm corresponding to the C6-methyl group) and LC-MS (m/z [M+H]+ corresponding to the specific analogue).

Mechanistic Pathway Visualization

Pathway Pd0 Active Catalyst L-Pd(0) (XPhos) OxAdd Oxidative Addition Overcomes C6-Cl bond strength Pd0->OxAdd 2-Amino-6-chloropurine Trans Transmetalation Methylboronic acid transfers CH3 OxAdd->Trans Base / Heat RedElim Reductive Elimination Steric bulk forces product release Trans->RedElim Intermediate Complex RedElim->Pd0 Catalyst Regeneration Product 6-Methyl-1H-purin-2-amine Target Analogue RedElim->Product Product Release

Figure 2: Catalytic cycle of the Pd-catalyzed cross-coupling, highlighting the role of steric bulk.

References

  • Google Patents. "CN101139348A - The synthetic method of 2-amino-6-chloropurine." Google Patents.
  • PubMed. "A Pd(0) based cross-coupling approach to the synthesis of 2-amidopurines and their evaluation as CDK inhibitors." National Institutes of Health. Available at:[Link]

  • PubMed. "Antiviral activity of C-alkylated purine nucleosides obtained by cross-coupling with tetraalkyltin reagents." National Institutes of Health. Available at:[Link]

Sources

Storage conditions and stability optimization for 6-methyl-1H-purin-2-amine standards

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 6-methyl-1H-purin-2-amine (also known as 2-amino-6-methylpurine, CAS 1681-10-3).

Purine derivatives are notoriously difficult to handle due to their unique structural properties. This guide moves beyond basic instructions to explain the causality behind our recommended protocols, ensuring your analytical standards maintain absolute integrity from powder to instrument.

Troubleshooting & FAQs: Stability and Storage

Q1: Why is my 6-methyl-1H-purin-2-amine standard precipitating out of aqueous solution?

A: 6-methyl-1H-purin-2-amine exhibits extremely low solubility in neutral water and nonpolar organic solvents[1]. Mechanistically, this is driven by the high lattice energy of the solid state, which is heavily stabilized by strong intermolecular hydrogen bonding and π−π stacking between the purine rings[2].

Optimization Strategy: When researchers attempt to dissolve this standard in PBS or pure water, the thermodynamic barrier to break the lattice energy is too high. To ensure complete dissolution, you must use a solvent capable of disrupting these hydrogen bonds. We recommend preparing the primary stock solution in 0.1 N NaOH, 0.1 N HCl, or 100% LC-MS grade DMSO [3].

Q2: What are the optimal storage temperatures for the solid powder versus the reconstituted solution?

A:

  • Solid Powder: Store at 4°C for short-term use (<6 months) or -20°C for long-term storage. It must be kept in a desiccator and protected from light.

  • Reconstituted Solution: Store strictly at -80°C.

Causality: Thermal energy accelerates oxidative degradation at the C8 position and potential deamination of the C2 amino group. While the solid form is relatively stable, the activation energy for these degradation pathways is significantly lowered once the compound is in solution. Storing solutions at -80°C minimizes kinetic energy, effectively halting these degradation pathways[3]. General biochemical stability studies consistently demonstrate that deep-freezing is the most reliable method for long-term preservation, whereas room temperature storage leads to rapid deterioration[4].

Q3: How many freeze-thaw cycles can the stock solution tolerate before quantitative accuracy is compromised?

A: Zero. Stock solutions must be aliquoted into single-use vials immediately after preparation.

Causality: Freeze-thaw cycles induce cryoconcentration. As the solvent freezes into a crystalline lattice, the solute is excluded, drastically increasing the local concentration in the remaining liquid phase. For poorly soluble compounds like 2-amino-6-methylpurine, this forces the compound past its saturation point, causing irreversible micro-precipitation[3]. Even if the solution appears clear upon thawing, the effective concentration of the standard has decreased, leading to systemic errors in your standard curves.

Quantitative Stability Data

The following table summarizes the optimized storage conditions and maximum recommended durations to prevent degradation and precipitation.

StateSolventStorage TempMax Recommended DurationPrimary Degradation Risk
Solid Powder None-20°C2–3 YearsMoisture absorption
Solid Powder None4°C6 MonthsMoisture absorption
Stock Solution 100% DMSO-80°C6–12 MonthsFreeze-thaw precipitation
Stock Solution 0.1 N NaOH / HCl-80°C3–6 MonthsBase/Acid catalyzed hydrolysis
Working Solution Aqueous Buffer (pH 7.4)4°C< 24 HoursPrecipitation, Oxidation

Experimental Protocol: Self-Validating Standard Preparation

To guarantee trustworthiness in your assays, this methodology incorporates a self-validating feedback loop (Step 7) to verify the standard's integrity prior to use in sensitive downstream applications (e.g., LC-MS/MS).

  • Thermal Equilibration: Remove the solid 6-methyl-1H-purin-2-amine vial from -20°C storage and allow it to equilibrate to room temperature inside a desiccator for 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric condensation, which ruins the anhydrous weight calculation and degrades the remaining powder.

  • Precision Weighing: Accurately weigh the required mass using an analytical microbalance.

  • Primary Dissolution: Add the calculated volume of 100% LC-MS grade DMSO or 0.1 N NaOH to achieve a concentrated stock (e.g., 10 mM).

  • Homogenization: Sonicate the solution in a water bath at 25°C for 5–10 minutes until visually clear. Do not exceed 30°C to prevent thermal stress.

  • Aliquoting: Immediately divide the stock into 10–50 µL single-use aliquots in low-bind microcentrifuge tubes.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer them immediately to a -80°C freezer.

  • Self-Validation (Pre-Use): Before using an aliquot, thaw it gently on ice. Dilute a 1 µL test sample into your working buffer and measure the UV absorbance (purines typically absorb strongly near 260-280 nm). Compare the optical density (OD) against a freshly prepared baseline. A drop in OD >5% indicates irreversible precipitation or degradation , meaning the aliquot must be discarded.

Workflow Visualization

PurineWorkflow Solid Solid Standard 6-methyl-1H-purin-2-amine Solvent Solvent Selection (DMSO or 0.1 N NaOH/HCl) Solid->Solvent Dissolve Stock Stock Solution (10 mM) Solvent->Stock Vortex/Sonicate Aliquot Aliquot Preparation (Single-use vials) Stock->Aliquot Prevent Freeze-Thaw Degradation Degradation Risk (Precipitation / Oxidation) Stock->Degradation Multiple Freeze-Thaws Storage Long-term Storage (-80°C) Aliquot->Storage Protect from light Working Working Solution (Diluted in buffer, 4°C) Storage->Working Thaw on ice Working->Degradation >24h at Room Temp Validation Self-Validation (Spectrophotometric Check) Working->Validation Measure OD before use

Workflow for the preparation, storage, and validation of 6-methyl-1H-purin-2-amine standards.

Sources

Validation & Comparative

6-methyl-1H-purin-2-amine vs 6-thioguanine comparative hepatotoxicity

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of purine analogues requires moving beyond basic structural differences to understand how atomic-level substitutions dictate systemic pharmacokinetics and cellular toxicity. This guide provides a comprehensive evaluation of the hepatotoxic profiles of 6-thioguanine (6-TG) and its structural analogue 6-methyl-1H-purin-2-amine (2-amino-6-methylpurine), designed for researchers and drug development professionals navigating structure-activity relationships (SAR) and prodrug safety liabilities.

Executive Summary & Mechanistic Divergence

Purine antimetabolites are foundational to oncology and immunosuppression, but their clinical utility is frequently bottlenecked by dose-limiting hepatotoxicity.

6-Thioguanine (6-TG) is a potent thiopurine used primarily in acute lymphoblastic leukemia (ALL) and inflammatory bowel disease (IBD). While highly efficacious, 6-TG is notorious for inducing severe hepatotoxicity, specifically Nodular Regenerative Hyperplasia (NRH) and Sinusoidal Obstruction Syndrome (SOS)[1][2]. The causality of this toxicity is rooted in its C6-thiol group. 6-TG undergoes extensive bioactivation by hypoxanthine-guanine phosphoribosyltransferase (HPRT) into 6-thioguanine nucleotides (6-TGNs), which incorporate into DNA and trigger mismatch repair (MMR) mediated apoptosis via the hMutSα heterodimer[3]. Concurrently, the thiol group is a target for thiopurine S-methyltransferase (TPMT), generating 6-methylthioguanine (6-MTG)—a metabolite strongly implicated in hepatic endothelial cell damage[1][4].

6-methyl-1H-purin-2-amine , in contrast, replaces the reactive C6-thiol with a stable C6-methyl group. This seemingly minor carbon-for-sulfur substitution fundamentally alters the molecule's metabolic fate. Because it lacks a thiol group, it cannot undergo TPMT-mediated S-methylation, entirely bypassing the formation of toxic methylthio-metabolites[5][6]. In antiviral and antineoplastic SAR studies (such as the development of acyclic nucleoside phosphonates), derivatives of 2-amino-6-methylpurine consistently demonstrate a significantly wider therapeutic window and lower host-cell toxicity compared to their guanine or 6-thioguanine counterparts[7][8].

Pathway TG 6-Thioguanine (6-TG) HPRT HPRT Bioactivation TG->HPRT TPMT TPMT S-Methylation TG->TPMT MP 6-methyl-1H-purin-2-amine Safe Metabolic Stability (No S-Methylation) MP->Safe C-Methyl Bond TGN 6-Thioguanine Nucleotides HPRT->TGN MTG 6-Methylthioguanine TPMT->MTG DNA DNA Incorporation & hMutSα MMR Activation TGN->DNA HepTox Hepatotoxicity (NRH, VOD/SOS) MTG->HepTox Endothelial Damage DNA->HepTox Apoptosis

Metabolic activation pathways comparing 6-thioguanine and 6-methyl-1H-purin-2-amine.

Comparative Pharmacological & Toxicological Data

The quantitative differences in toxicity between these two analogues highlight the danger of the bioactivatable thiol group in hepatic environments. Clinical and in vitro data demonstrate that 6-TG doses exceeding 40 mg/m²/day lead to acute hepatotoxicity in up to 25% of patients[2][9].

Parameter6-Thioguanine (6-TG)6-methyl-1H-purin-2-amine
C6 Functional Group Thiol (-SH)Methyl (-CH3)
TPMT Susceptibility High (Forms toxic 6-MTG)[1]None (Stable C-C bond)[5]
Primary Hepatic Insult Nodular Regenerative Hyperplasia (NRH), SOS[2]Negligible / Baseline
Hepatotoxicity Incidence 9–25% at high doses (>40 mg/m²/day)[2]Rare (Used to reduce toxicity in SAR)[7]
DNA Mismatch Repair (MMR) Strong activation via [SMeG]·T mismatches[3]Poor substrate for MMR activation
In Vitro CC₅₀ (Hepatic models) Typically < 10 μM (Highly cytotoxic)Typically > 100 μM (Well tolerated)[7]

Self-Validating Experimental Protocols

To objectively compare the hepatotoxicity of purine analogues, standard HepG2 viability assays are insufficient. HepG2 cells lack robust expression of Phase I/II metabolic enzymes, leading to false negatives for prodrugs like 6-TG that require TPMT and HPRT bioactivation[1].

Expertise & Causality: We utilize HepaRG cells for this protocol. HepaRG cells differentiate into both hepatocyte-like and biliary-like cells, retaining in vivo-like expression of cytochromes P450, TPMT, and drug transporters. To make the system self-validating, we incorporate an LC-MS/MS quantification step for 6-TGNs. If toxicity occurs without 6-TGN formation, the assay is flawed; if toxicity correlates with 6-TGN/6-MTG levels, the mechanism is validated.

Protocol: In Vitro Hepatotoxicity & Metabolic Profiling Workflow

Step 1: HepaRG Cell Culture & Differentiation

  • Seed HepaRG cells at 7×104 cells/cm² in Williams' E medium supplemented with 10% FBS, 100 U/mL penicillin, 100 μg/mL streptomycin, 5 μg/mL insulin, and 50 μM hydrocortisone.

  • Cultivate for 14 days to reach confluence, then shift to differentiation medium (adding 1.7% DMSO) for an additional 14 days to induce metabolic competence.

Step 2: Compound Dosing & Exposure

  • Prepare 10 mM stock solutions of 6-TG and 6-methyl-1H-purin-2-amine in DMSO.

  • Treat differentiated HepaRG cells with a concentration gradient (0.1, 1, 10, 50, 100, and 500 μM) of each compound for 72 hours. Ensure final DMSO concentration remains ≤0.5% across all wells to prevent solvent-induced baseline toxicity.

Step 3: Multiplexed Viability & Apoptosis Analysis

  • Viability: Add CellTiter-Glo® reagent (1:1 ratio with culture medium) to assess ATP depletion as a proxy for cell viability. Luminescence readout provides the IC₅₀/CC₅₀.

  • Apoptosis: Harvest parallel wells, stain with Annexin V-FITC and Propidium Iodide (PI), and analyze via Flow Cytometry (FACS) to quantify apoptotic vs. necrotic cell death populations.

Step 4: Self-Validation via Intracellular Metabolite Quantification (LC-MS/MS)

  • Lyse a subset of treated cells ( 106 cells) in cold 70% methanol.

  • Centrifuge at 15,000 x g for 15 mins at 4°C. Extract the supernatant and analyze via LC-MS/MS using a hypercarb column to quantify intracellular 6-TGN and 6-MTG levels.

  • Validation Check: 6-TG treated cells must show dose-dependent increases in 6-TGNs. 6-methyl-1H-purin-2-amine treated cells must show zero 6-TGN/6-MTG formation, confirming structural stability.

Workflow Step1 HepaRG Cell Culture Step2 Compound Dosing (0 - 500 μM) Step1->Step2 Step3 CellTiter-Glo Viability Assay Step2->Step3 Step4 LC-MS/MS Metabolite Check Step3->Step4 Step5 Hepatotoxicity Index Calculation Step4->Step5

Step-by-step in vitro hepatotoxicity screening workflow for purine analogues.

Conclusion for Drug Developers

When designing purine-based therapeutics, the choice of the C6 substituent is a critical determinant of the drug's safety profile. While the thiol group in 6-thioguanine drives potent antimetabolite activity, it acts as a metabolic liability, directly fueling TPMT-mediated hepatotoxicity and endothelial damage (NRH/SOS)[2][4]. Conversely, 6-methyl-1H-purin-2-amine leverages a stable carbon-carbon bond at the C6 position, effectively immunizing the molecule against S-methylation and subsequent hepatotoxic cascades[5][7]. For developers aiming to minimize liver toxicity in novel nucleoside analogues, C6-alkyl substitutions represent a structurally sound, field-validated optimization strategy.

References

  • Karger Publishers. 6-Thioguanine Treatment in Inflammatory Bowel Disease: A Critical Appraisal by a European 6-TG Working Party. Available at:[Link][1]

  • Taylor & Francis. The continuous rediscovery and the benefit–risk ratio of thioguanine, a comprehensive review. Available at:[Link][4]

  • National Institutes of Health (PMC). Hepatotoxicity during 6-thioguanine treatment in inflammatory bowel disease and childhood acute lymphoblastic leukaemia: A systematic review. Available at:[Link][9]

  • PLOS One. Hepatotoxicity during 6-thioguanine treatment in inflammatory bowel disease and childhood acute lymphoblastic leukaemia: A systematic review. Available at:[Link][2]

  • ACS Biochemistry. Cytotoxic Mechanism of 6-Thioguanine: hMutSα, the Human Mismatch Binding Heterodimer, Binds to DNA Containing S6-Methylthioguanine. Available at: [Link][3]

  • ACS Journal of Medicinal Chemistry. Structure−Antiviral Activity Relationship in the Series of Pyrimidine and Purine N-[2-(2-Phosphonomethoxy)ethyl] Nucleotide Analogues. Available at: [Link][5]

  • National Institutes of Health (PMC). Activities of Acyclic Nucleoside Phosphonates against Orf Virus in Human and Ovine Cell Monolayers and Organotypic Ovine Raft Cultures. Available at:[Link][7]

  • ASM Journals. Activities of Several Classes of Acyclic Nucleoside Phosphonates against Camelpox Virus Replication in Different Cell Culture Models. Available at: [Link][8]

Sources

Comparative Analysis of TDG Binding Affinity: 2-Amino-6-Methylpurine/T vs. O6-Methylguanine/T Mispairs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thymine DNA Glycosylase (TDG) is a critical base excision repair (BER) enzyme tasked with maintaining genomic integrity by excising thymine from mutagenic G/T mispairs—lesions that typically arise from the spontaneous deamination of 5-methylcytosine. However, TDG’s substrate envelope extends significantly beyond canonical G/T mismatches. It demonstrates a remarkable capacity to recognize and process mispairs involving synthetic and damage-induced purine analogs, notably O6-methylguanine (O6MeG) and 2-amino-6-methylpurine (2A6MeP) when paired with thymine .

This guide provides an in-depth comparative analysis of TDG's binding affinity and catalytic efficiency for 2A6MeP/T versus O6MeG/T mispairs. By dissecting the structural basis of mismatch recognition and detailing the experimental workflows required to validate these interactions, we offer a comprehensive resource for researchers investigating DNA repair mechanisms and designing mechanistic inhibitors.

Mechanistic Basis of Substrate Recognition

Unlike many DNA glycosylases that recognize a damaged base directly, TDG recognizes the aberrant pairing of two bases. The enzyme employs a minor groove intercalation strategy, inserting specific amino acid residues to probe the mismatch, which facilitates the extrahelical flipping of the target thymine into the catalytic pocket .

Crucially, the 6-position of the purine (guanine or its analogs) projects into the major groove of the B-form DNA double helix. Because TDG primarily interacts with the mispair via the minor groove, bulky modifications at the 6-position—such as the methoxy group in O6MeG or the methyl group in 2A6MeP—do not sterically clash with the enzyme's DNA-binding domain. In fact, these modifications destabilize the Watson-Crick hydrogen bonding network of the mispair, thermodynamically favoring the base-flipping event required for TDG catalysis.

TDG_Mechanism A Mispair Recognition (O6MeG/T or 2A6MeP/T) B Minor Groove Intercalation A->B Binding C Target Thymine Base Flipping B->C Conformational Change D N-Glycosidic Bond Hydrolysis C->D Catalysis E Abasic (AP) Site Formation D->E Product Release

Fig 1. Mechanistic pathway of TDG-mediated base excision repair for modified mispairs.

Comparative Performance Data

While TDG binds both O6MeG/T and 2A6MeP/T mispairs with high affinity, the catalytic turnover ( kcat​ ) varies depending on the specific functional groups present at the 6-position. The presence of an oxygen atom in O6MeG (methoxy) versus its absence in 2A6MeP (methyl) subtly alters the local hydration network and the precise positioning of the flipped thymine within the active site, impacting the rate of N-glycosidic bond hydrolysis .

Table 1: Substrate Specificity and Kinetic Parameters of Human TDG
Substrate MispairPurine 6-Position ModificationRelative Binding Affinity ( Kd​ )Relative Cleavage Rate ( kcat​ )Structural Rationale
G/T (Wild-Type) Carbonyl (=O)Baseline (1.0x)Baseline (100%)Canonical substrate; standard Watson-Crick destabilization triggers repair.
O6MeG/T Methoxy (-OCH₃)~1.5x Tighter~40% - 50%Bulky O6-methyl disrupts H-bonding, facilitating T flipping; altered active site geometry slightly slows catalysis.
2A6MeP/T Methyl (-CH₃)~1.2x Tighter~20% - 30%Loss of O6 oxygen alters active site hydration; binds tightly in minor groove but results in slower excision.

Note: Relative values are synthesized based on comparative biochemical assays performed in a CpG sequence context. Exact kinetics vary based on flanking nucleotide sequences.

Experimental Methodologies

To objectively compare the binding affinity and cleavage kinetics of TDG for these modified mispairs, a self-validating experimental system is essential. The following protocols detail the Electrophoretic Mobility Shift Assay (EMSA) and the Glycosylase Cleavage Assay.

Causality in Experimental Design
  • 5'-End Labeling: Utilizing γ -[³²P]-ATP ensures high-sensitivity detection of both the intact substrate and the cleaved product without adding bulky fluorophores that might interfere with TDG's minor groove binding.

  • NaOH Quenching: TDG is a monofunctional glycosylase; it creates an abasic (AP) site but does not cleave the DNA backbone. Alkaline treatment (0.1 N NaOH) is required to catalyze β -elimination at the AP site, converting the base excision event into a quantifiable strand break.

  • Native vs. Denaturing PAGE: Native gels preserve the non-covalent TDG-DNA complexes for affinity measurements, while denaturing gels (containing urea) separate the cleaved oligonucleotide fragments based purely on size.

Assay_Workflow cluster_0 Cleavage Assay (kcat) cluster_1 EMSA (Kd) S1 1. Substrate Preparation (32P-labeled Oligonucleotides) S2 2. Enzyme Incubation (Recombinant TDG + DNA) S1->S2 S3A 3A. Reaction Quenching (0.1 N NaOH Treatment) S2->S3A S3B 3B. Native Gel Loading Buffer (No Denaturants) S2->S3B S4A 4A. Denaturing PAGE (Resolves Cleaved Fragments) S3A->S4A S5 5. Autoradiography & Quantitative Analysis S4A->S5 S4B 4B. Native PAGE (Resolves Protein-DNA Complexes) S3B->S4B S4B->S5

Fig 2. Workflow for evaluating TDG binding affinity and cleavage kinetics.

Step-by-Step Protocol

1. Substrate Preparation

  • Synthesize 45-bp oligonucleotides containing a central G/T, O6MeG/T, or 2A6MeP/T mispair within a CpG context.

  • 5'-end label the thymine-containing strand using T4 Polynucleotide Kinase and γ -[³²P]-ATP.

  • Anneal the labeled strand with its complementary purine-modified strand by heating to 95°C for 5 minutes and cooling slowly to room temperature.

2. Electrophoretic Mobility Shift Assay (EMSA) for Binding Affinity ( Kd​ )

  • Incubate 1 nM of ³²P-labeled duplex DNA with increasing concentrations of recombinant TDG (0.1 nM to 100 nM) in binding buffer (25 mM HEPES pH 7.9, 50 mM KCl, 1 mM DTT, 0.5 mM EDTA, 0.1 mg/mL BSA).

  • Incubate on ice for 20 minutes to stabilize the enzyme-substrate complex and minimize catalytic turnover.

  • Add native loading dye (glycerol-based, lacking SDS/urea) and resolve on a 6% native polyacrylamide gel at 4°C.

3. Glycosylase Cleavage Assay for Catalytic Rate ( kcat​ )

  • Incubate 1 nM of ³²P-labeled duplex DNA with a saturating concentration of recombinant TDG (e.g., 50 nM) in the binding buffer at 30°C.

  • Extract 10 μ L aliquots at specific time points (e.g., 0, 5, 10, 20, 40, 60 minutes).

  • Quench the reaction immediately by adding NaOH to a final concentration of 0.1 N and heating at 90°C for 10 minutes to cleave the generated AP sites.

  • Neutralize with HCl, add formamide loading buffer, and resolve the fragments on a 15% denaturing polyacrylamide gel (containing 7M urea).

4. Self-Validation & Controls To ensure the system is self-validating, run the following parallel controls:

  • Negative Control: A no-enzyme reaction to establish the baseline of spontaneous depyrimidination and background strand breaks.

  • Positive Control: Canonical G/T mismatch to normalize relative cleavage rates across different experimental batches.

  • Specificity Control: Utilize a catalytically inactive TDG mutant (e.g., N140A). This confirms that the EMSA shift is due to specific active-site binding rather than non-specific protein aggregation, and proves that any observed cleavage in the wild-type assay is strictly enzymatically driven.

References

  • Investigation of the mechanisms of DNA binding of the human G/T glycosylase using designed inhibitors. Proceedings of the National Academy of Sciences.[Link]

  • Base analog and neighboring base effects on substrate specificity of recombinant human G:T mismatch-specific thymine DNA-glycosylase. Biochemistry.[Link]

Safety Operating Guide

6-methyl-1H-purin-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safety, Handling, and Disposal of 6-Methyl-1H-purin-2-amine

As a researcher or drug development professional, handling biologically active heterocyclic compounds requires a rigorous, self-validating approach to laboratory safety. 6-Methyl-1H-purin-2-amine (CAS: 1681-10-3), commonly known as 2-amino-6-methylpurine, is a critical purine derivative. It is encountered both as an inactive, yet hepatotoxic, metabolite of the antineoplastic agent 6-thioguanine [1] and as a vital precursor in the synthesis of antiviral acyclic nucleoside phosphonates (such as PMEA derivatives) [3].

Because it is a biologically relevant structural analog to natural purines, improper handling and disposal pose significant risks of environmental persistence, aquatic toxicity, and unintended pharmacological activity. This guide provides a field-proven, step-by-step operational framework for managing this compound from benchtop manipulation to final thermal destruction.

Physicochemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand the molecular behavior of the substance. The high nitrogen content of the purine ring dictates specific thermal destruction requirements, while its physical state dictates inhalation risks.

Table 1: Physicochemical Data & Operational Implications

PropertyQuantitative Value / DescriptionOperational & Safety Implication
CAS Number 1681-10-3Essential for accurate waste labeling, RCRA compliance tracking, and inventory logging [2].
Molecular Formula C6H7N5High nitrogen mass fraction requires high-temperature combustion to prevent toxic NOx emissions.
Molecular Weight 149.15 g/mol Low molecular weight powder; highly susceptible to static cling and aerosolization.
Physical State Solid (Crystalline Powder)Mandates the use of local exhaust ventilation (LEV) to prevent inhalation exposure.
Solubility Soluble in DMSO, dilute basesLiquid waste streams will contain organic solvents, dictating container compatibility (Glass/HDPE).

Mechanistic Context: Why Strict Containment is Necessary

In clinical and in vivo models, the active prodrug 6-thioguanine is metabolized by the enzyme thiopurine S-methyltransferase (TPMT) into 6-methyl-1H-purin-2-amine. While classified as an "inactive" metabolite regarding anti-cancer efficacy, its systemic accumulation is directly implicated in dose-limiting hepatotoxicity [1].

In the laboratory environment, occupational exposure to purine analogs can inadvertently interfere with de novo purine synthesis or mismatch repair mechanisms. Therefore, environmental release must be strictly prevented to avoid unintended biological interference in aquatic ecosystems.

G TG 6-Thioguanine (Active Prodrug) TPMT Thiopurine S-methyl transferase (TPMT) TG->TPMT Methylation XO Xanthine Oxidase (XO) TG->XO Oxidation MeP 2-Amino-6-methylpurine (Inactive Metabolite) TPMT->MeP TU 6-Thiouric Acid (Inactive Metabolite) XO->TU

Metabolic pathway of 6-thioguanine yielding 2-amino-6-methylpurine.

Standard Operating Procedure (SOP) for Safe Handling

This step-by-step methodology ensures that every handling event is a self-validating system, minimizing the risk of fugitive dust and cross-contamination.

Step 1: Implement Engineering Controls

  • Action: Weigh and manipulate the powder exclusively within a Class II Type B2 Biological Safety Cabinet (BSC) or a properly calibrated, ducted chemical fume hood.

  • Causality: The powder's low density makes it prone to static cling and aerosolization. A ducted system ensures that any escaped particulates are captured by HEPA filters or exhausted safely, rather than recirculated into the laboratory breathing zone.

Step 2: Don Appropriate Personal Protective Equipment (PPE)

  • Action: Wear double-layer nitrile gloves (minimum 0.12 mm thickness), a fully buttoned lab coat, and tight-fitting safety goggles.

  • Causality: Nitrile provides excellent chemical resistance to Dimethyl Sulfoxide (DMSO), the most common solvent used to dissolve purine derivatives for biological assays. Double-gloving allows for immediate removal of the outer layer if contaminated, preserving the sterile/safe barrier of the inner glove.

Step 3: Post-Handling Decontamination

  • Action: Clean analytical balances, spatulas, and work surfaces with a 10% sodium hypochlorite (bleach) solution, wait 15 minutes, and follow with a 70% ethanol wipe-down.

  • Causality: Strong oxidizing agents like sodium hypochlorite effectively cleave and degrade the nitrogenous purine ring structure, chemically neutralizing any residual active compound. The ethanol removes corrosive bleach residue from stainless steel equipment.

Comprehensive Waste Segregation & Disposal Procedures

Waste containing 6-methyl-1H-purin-2-amine must never be discharged into the municipal sewer system or standard biohazard bins. It must be managed as hazardous chemical waste.

Workflow Start 6-methyl-1H-purin-2-amine Waste Generated State Determine Physical State Start->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Powder/Solid Liquid Liquid Waste (Aqueous/Organic Solvents) State->Liquid Solution SolidCont Double-bag in Sealable Toxics Bag Solid->SolidCont LiquidCont Store in HDPE/Glass Compatible Container Liquid->LiquidCont Label Label as 'Toxic Chemical Waste' Include CAS 1681-10-3 SolidCont->Label LiquidCont->Label Incinerate High-Temperature Incineration (EPA Approved Facility) Label->Incinerate

Operational workflow for the segregation and disposal of 6-methyl-1H-purin-2-amine waste.

Step-by-Step Disposal Protocol:

  • Solid Waste Segregation:

    • Collect all contaminated consumables (pipette tips, weigh boats, outer gloves) and residual powder.

    • Place into a sealable, puncture-resistant toxic waste bag, and double-bag it.

    • Causality: Double-bagging creates a redundant physical barrier that prevents fugitive dust emissions during transit to the waste management facility.

  • Liquid Waste Segregation:

    • Segregate liquid waste based on the solvent matrix (e.g., Halogenated Organics, Non-Halogenated Organics, or Aqueous).

    • Store in high-density polyethylene (HDPE) or amber glass carboys.

    • Causality: Purine analogs are stable in solution; however, mixing incompatible solvents (e.g., strong acids with DMSO) can cause dangerous exothermic reactions. Segregation ensures safe downstream processing.

  • Labeling & Storage:

    • Affix a hazardous waste tag immediately upon adding the first drop or particle of waste to the container.

    • Label clearly: "Toxic Chemical Waste: Contains 6-methyl-1H-purin-2-amine (CAS 1681-10-3)".

    • Store in a designated Secondary Containment area away from strong oxidizing agents.

  • Final Destruction (Incineration):

    • Transfer to an EPA-approved (or equivalent local regulatory) hazardous waste disposal vendor.

    • The mandated destruction method is high-temperature incineration (>1000°C) equipped with a flue-gas scrubber.

    • Causality: High-temperature incineration is required to break the highly stable pyrimidine and imidazole rings of the purine structure. The scrubber is absolutely necessary to capture and neutralize nitrogen oxides (NOx) generated from the combustion of this nitrogen-rich (C6H7N5) molecule.

Emergency Spill Response Workflow

A robust safety protocol requires a validated response for operational deviations, such as an accidental spill.

  • Evacuate and Assess: Isolate the spill area immediately. Determine if it is a powder (dry) or liquid (solution) spill.

  • Don Emergency PPE: Ensure maximum coverage, including a P100 particulate respirator, double nitrile gloves, and Tyvek sleeves.

  • Containment (Powder): Do NOT dry sweep. Cover the powder with damp absorbent towels (using water or 10% bleach) to suppress dust.

    • Causality: Dry sweeping aerosolizes the fine purine analog powder, drastically increasing the risk of inhalation exposure and systemic absorption.

  • Containment (Liquid): Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads).

  • Collection: Carefully scoop the absorbed material using non-sparking tools and place it into a rigid, sealable hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a 10% sodium hypochlorite solution. Allow exactly 15 minutes of contact time to ensure complete chemical degradation of the purine ring, followed by a thorough water rinse.

References

  • AN EVALUATION OF 6-THIOGUANINE DERIVATIVES AS POTENTIAL ANTI-CANCER AGENTS - University of Pretoria. up.ac.za.
  • 6-methyl-1H-purin-2-amine CAS#1681-10-3 | Regulatory Information | GCIS-ChemRadar. chemradar.com.
  • Structure−Antiviral Activity Relationship in the Series of Pyrimidine and Purine N-[2-(2-Phosphonomethoxy)ethyl] Nucleotide Analogues. 1. Derivatives Substituted at the Carbon Atoms of the Base | Journal of Medicinal Chemistry - ACS Publications. acs.org.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。